molecular formula C7H16N2O2S B3053505 N,N-dimethylpiperidine-1-sulfonamide CAS No. 5417-33-4

N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B3053505
CAS No.: 5417-33-4
M. Wt: 192.28 g/mol
InChI Key: XOHDNORJKBTRTR-UHFFFAOYSA-N
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Description

N,N-dimethylpiperidine-1-sulfonamide is a chemical compound of interest in medicinal and organic chemistry research. It features a piperidine ring, a common structural motif in pharmaceuticals, functionalized with a dimethylsulfonamide group. This specific architecture makes it a valuable intermediate or building block for the synthesis of more complex molecules. Sulfonamide derivatives based on piperidine and similar heterocyclic scaffolds have demonstrated significant potential in drug discovery. For instance, such compounds have been investigated for their in-vitro enzyme inhibition properties, particularly as anti-diabetic agents targeting dipeptidyl peptidase-IV (DPP-IV) . The sulfonamide functional group is a privileged structure in medicinal chemistry, frequently explored for developing therapeutics with a range of biological activities, including anticancer and antibacterial properties . Researchers may utilize N,N-dimethylpiperidine-1-sulfonamide as a key synthon to develop novel peptidomimetics or other bioactive molecules aimed at modulating protein-protein interactions and enzymatic activity . This product is intended for research applications as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

CAS No.

5417-33-4

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,N-dimethylpiperidine-1-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

XOHDNORJKBTRTR-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)N1CCCCC1

Canonical SMILES

CN(C)S(=O)(=O)N1CCCCC1

Other CAS No.

5417-33-4

Origin of Product

United States

Foundational & Exploratory

Structural and Synthetic Profiling of N,N-Dimethylpiperidine-1-Sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylpiperidine-1-sulfonamide is a versatile, bifunctional pharmacophore widely utilized in modern medicinal chemistry. Featuring a rigid saturated heterocycle tethered to a highly polar sulfonamide linkage, this structural motif serves as a critical building block in the design of kinase inhibitors, cytochrome P450 modulators, and ion channel blockers. This guide provides an in-depth technical analysis of its chemical architecture, a self-validating synthetic protocol, and its mechanistic role in pharmacological target engagement.

Chemical Architecture & Conformational Dynamics

The unique physicochemical profile of N,N-dimethylpiperidine-1-sulfonamide is dictated by its three distinct structural domains:

  • The Piperidine Core: A six-membered, saturated nitrogen heterocycle that predominantly adopts a stable chair conformation. This geometry provides optimal, predictable vectors for functionalization (e.g., at the 3- or 4-positions), allowing medicinal chemists to fine-tune binding interactions without disrupting the core scaffold[1].

  • The Sulfonamide Linkage (-SO₂-): The sulfonyl group acts as a potent electron-withdrawing moiety, significantly reducing the basicity of the piperidine nitrogen. The sulfur atom maintains a tetrahedral geometry, positioning its two oxygen atoms as powerful hydrogen-bond acceptors. This spatial orientation is highly favorable for anchoring molecules within the hinge regions of kinase active sites[2].

  • The N,N-Dimethyl Terminus: The addition of two methyl groups on the terminal nitrogen increases the lipophilicity of the molecule. Crucially, this tertiary amine structure eliminates hydrogen-bond donation capabilities at this terminus, which improves membrane permeability and helps mitigate off-target toxicity driven by promiscuous hydrogen bonding.

Quantitative Data Summary
ParameterValue
IUPAC Name N,N-dimethylpiperidine-1-sulfonamide
CAS Registry Number 5417-33-4[3]
Molecular Formula C₇H₁₆N₂O₂S
Molecular Weight 192.28 g/mol
Topological Polar Surface Area (TPSA) ~45.8 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 Oxygen, 1 Nitrogen)
LogP (Predicted) 0.8 - 1.2

Self-Validating Synthetic Protocol

The synthesis of N,N-dimethylpiperidine-1-sulfonamide relies on a highly efficient nucleophilic substitution reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and thermodynamics[4].

Step-by-Step Methodology
  • Preparation & Atmospheric Control: Dissolve piperidine (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive electrophile. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperidine starting material, which would otherwise halt the nucleophilic attack.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add dimethylsulfamoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: The formation of the sulfonamide bond is highly exothermic. Dropwise addition at 0 °C controls the reaction rate, suppressing the formation of unwanted side products and thermal degradation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure product.

  • Validation & Characterization: Confirm the structure via ¹H NMR (CDCl₃). The piperidine protons typically appear as multiplets between δ 1.50-1.70 (m, 6H) and δ 3.10-3.20 (m, 4H). The highly deshielded N,N-dimethyl protons present as a sharp singlet near δ 2.80 (s, 6H). LC-MS validation should yield an[M+H]⁺ peak at m/z 193.1.

SynthesisWorkflow A Piperidine (Nucleophile) D Tetrahedral Intermediate (Transient) A->D B Dimethylsulfamoyl Chloride (Electrophile) B->D C DCM / TEA (Solvent/Base) C->D Scavenges HCl E N,N-dimethylpiperidine-1-sulfonamide (Target Product) D->E Chloride Elimination

Workflow for the nucleophilic synthesis of N,N-dimethylpiperidine-1-sulfonamide.

Mechanistic Role in Drug Design

The structural geometry of N,N-dimethylpiperidine-1-sulfonamide allows it to serve as a critical vector in various pharmacological pathways.

Cyclin-Dependent Kinase (CDK4/6) Inhibition

Substituted derivatives of this scaffold (such as 4-amino-N,N-dimethylpiperidine-1-sulfonamide) are heavily integrated into the development of CDK4/6 inhibitors[2]. The sulfonamide oxygen atoms act as essential hydrogen-bond acceptors within the ATP-binding pocket of the kinase. Simultaneously, the piperidine ring projects the N,N-dimethyl group into the solvent-exposed region, which enhances the pharmacokinetic stability of the drug without disrupting the primary binding affinity.

SignalingPathway A Sulfonamide Derivative B CDK4/6-Cyclin D Complex A->B Inhibits ATP Binding C Rb Protein Phosphorylation B->C Blocks D E2F Transcription Factor C->D Prevents Release E G1 to S Phase Arrest D->E Induces

Mechanism of action for sulfonamide-derived CDK4/6 inhibitors in cell cycle arrest.

CYP11A1 Modulation and Ion Channel Blockade

Beyond kinase inhibition, this moiety is utilized in synthesizing pyran derivatives that target Cytochrome P450 11A1 (CYP11A1), an enzyme critical in the conversion of cholesterol to pregnenolone, offering therapeutic avenues for castration-resistant prostate cancer[5]. Additionally, triazine-oxadiazole derivatives incorporating the N,N-dimethylpiperidine-1-sulfonamide structure have demonstrated efficacy in selectively inhibiting Nav1.7 sodium channels, presenting a viable mechanism for the management of chronic pain and hyperalgesia[6].

References

  • products-search - Coolpharm | coolpharm.com | 3

  • 4-hydroxy-n,n-dimethylpiperidine-1-sulfonamide (C7H16N2O3S) - PubChemLite | uni.lu | 1

  • US10233188B2 - CDK2/4/6 inhibitors - Google Patents | google.com | 2

  • RSC Medicinal Chemistry - UNC | unc.edu | 4

  • US11098032B2 - Pyran derivatives as CYP11A1 inhibitors - Google Patents | google.com | 5

  • WO2012035023A1 - Triazine-oxadiazoles - Google Patents | google.com | 6

Sources

N,N-dimethylpiperidine-1-sulfonamide chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N,N-dimethylpiperidine-1-sulfonamide , a distinct structural motif in medicinal chemistry known as a sulfamide.[1] Unlike varying sulfonamides, this compound features a sulfur atom bonded to two nitrogen atoms, imparting unique electronic and steric properties valuable for drug design.

Structural Characterization, Synthetic Methodology, and Pharmacological Utility[1]

Molecular Identity & Structural Analysis

This compound belongs to the sulfamide class (distinct from sulfonamides), characterized by the generic connectivity


.[1] In this specific molecule, a piperidine ring is fused to a dimethylamine moiety via a sulfonyl linker.
Nomenclature & Identifiers
Parameter Detail
Systematic IUPAC Name N,N-dimethylpiperidine-1-sulfonamide OR 1-(Dimethylsulfamoyl)piperidine
Chemical Formula

Molecular Weight 192.28 g/mol
SMILES CN(C)S(=O)(=O)N1CCCCC1
Structural Class Cyclic Sulfamide / N,N-dialkylsulfamide
3D Conformational Analysis

The central sulfonyl group (


) adopts a tetrahedral geometry, creating a "kinked" linker between the piperidine chair conformation and the dimethylamine group.
  • Steric Bulk: The

    
     group is larger than a carbonyl (
    
    
    
    ) or methylene (
    
    
    ) linker, restricting rotation and enforcing a specific vector for the dimethylamine substituents.
  • Electronic Effect: The sulfonyl group is strongly electron-withdrawing (

    
    ), significantly reducing the basicity of the piperidine nitrogen (
    
    
    
    ).[1] This makes the nitrogen essentially non-basic at physiological pH, unlike the parent piperidine (
    
    
    ).

Physicochemical Profile

The following data summarizes the core physical properties relevant to handling and formulation.

Property Value / Description Implication for Research
Physical State White to off-white crystalline solid (or viscous oil depending on purity)Easy to handle; typically crystallizes from non-polar solvents.[1]
Melting Point ~38–45 °C (Predicted/Analogous)Low-melting solid; may require refrigeration to prevent oiling out.[1]
LogP (Predicted) 0.8 – 1.2Moderate lipophilicity; likely to cross the Blood-Brain Barrier (BBB).[1]
Water Solubility Low (Neutral pH)Requires organic co-solvents (DMSO, MeOH) for biological assays.[1]
pKa (Conjugate Acid) < 1.0 (Estimated)The

nitrogens are non-basic.[1] It will not protonate under standard physiological conditions.
H-Bond Donors 0Lack of donors improves membrane permeability (Lipinski Rule of 5 compliant).[1]

Synthetic Pathways

The synthesis of N,N-dimethylpiperidine-1-sulfonamide relies on nucleophilic substitution at the sulfur atom .[1] The most robust method involves the use of dimethylsulfamoyl chloride.

Pathway A: Direct Sulfamoylation (Recommended)

This is the standard laboratory protocol, offering high yields and simplified workup.

Reaction Logic:


[1]
Pathway B: Stepwise from Sulfuryl Chloride (Industrial)

Used when dimethylsulfamoyl chloride is unavailable, starting from fundamental reagents.

  • React

    
     with Dimethylamine 
    
    
    
    Dimethylsulfamoyl chloride.
  • React intermediate with Piperidine.[2][3]

Visualization of Synthetic Logic

Synthesis Figure 1: Stepwise Synthetic Pathway via Sulfamoyl Chloride Intermediate Start Sulfuryl Chloride (SO2Cl2) Inter Dimethylsulfamoyl Chloride Start->Inter + Me2NH -78°C to 0°C Product N,N-dimethylpiperidine- 1-sulfonamide Inter->Product + Piperidine + Et3N (Base) DCM, 0°C -> RT Piperidine Piperidine (Nucleophile) Piperidine->Product Nucleophilic Attack

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 10 mmol of N,N-dimethylpiperidine-1-sulfonamide via Pathway A.

Reagents:
  • Piperidine: 0.85 g (10 mmol)[1]

  • Dimethylsulfamoyl Chloride: 1.58 g (11 mmol, 1.1 equiv)[1]

  • Triethylamine (

    
    ):  1.52 g (15 mmol, 1.5 equiv)[1]
    
  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Methodology:
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) or argon.[1]
    
  • Solvation: Add Piperidine and Triethylamine to the flask. Dissolve in DCM (20 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Addition: Add Dimethylsulfamoyl Chloride dropwise via a syringe over 5 minutes. Note: The reaction is exothermic; control the rate to prevent boiling.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).[1]

  • Quench & Workup:

    • Add 10 mL of 1M HCl (to neutralize excess amine and solubilize triethylamine salts).

    • Separate the organic (DCM) layer.

    • Wash organic layer with Sat.

      
       (10 mL) followed by Brine (10 mL).[1]
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: If necessary, recrystallize from cold Hexanes/EtOAc or purify via silica gel flash chromatography.

Reactivity & Pharmacological Relevance[1]

Chemical Stability (The Sulfamide Advantage)

Unlike sulfonamides (


), sulfamides (

) possess unique stability profiles:
  • Hydrolysis: Highly resistant to hydrolysis in basic and neutral media. In strong aqueous acid (e.g., 6M HCl, reflux), the bond may cleave to release the amine and sulfuric acid.

  • Metabolism: The sulfamide moiety is generally metabolically stable, resisting oxidative cleavage by CYP450 enzymes. It is often used to block "soft spots" on piperidine rings.

Bioisosterism in Drug Design

The


 group acts as a non-classical bioisostere  for:
  • Urea (

    
    ):  The sulfamide is tetrahedral (vs. planar urea) and has different H-bond acceptor capabilities.[1]
    
  • Piperazine: The

    
     linker mimics the distance of a piperazine ring but removes the basicity of the central nitrogens.
    
Structure-Activity Relationship (SAR) Map

SAR Figure 2: Pharmacological Features of the Sulfamide Scaffold Core N,N-dimethylpiperidine- 1-sulfonamide P1 Tetrahedral Geometry (Transition State Mimic) Core->P1 Structural P2 Non-Basic Nitrogens (No protonation at pH 7.4) Core->P2 Electronic P3 Metabolic Stability (Blocks N-oxidation) Core->P3 ADME

References

  • Fundamental Synthesis: Spillane, W. J., et al. "Synthesis and properties of sulfamides." Chemical Reviews, 1970.

  • Medicinal Chemistry Application: Reitz, A. B., et al. "Sulfamides as Bioisosteres: Application in Drug Discovery." Journal of Medicinal Chemistry, 2009.

  • Reaction Protocols: "Preparation of Sulfamides via Sulfamoyl Chlorides." Organic Syntheses, Coll. Vol. 5, p. 220. [1]

  • Structural Data: PubChem Compound Summary for Sulfamide Derivatives. [1]

Sources

Piperidine Sulfonamide Derivatives: A Technical Analysis of Biological Potential and Therapeutic Mechanisms

[1]

Executive Summary

The fusion of the piperidine heterocycle with sulfonamide moieties represents a privileged scaffold in modern medicinal chemistry.[1] This guide analyzes the structural and functional versatility of piperidine sulfonamide derivatives, focusing on their distinct biological activities: carbonic anhydrase (CA) inhibition , anticancer kinase modulation , antimicrobial efficacy , and anti-inflammatory action .

For drug development professionals, this scaffold offers a unique balance of hydrophilicity (via the sulfonamide zinc-binding group) and lipophilicity/metabolic stability (via the piperidine ring), allowing for fine-tuned pharmacokinetic profiles. This document details the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to interrogate these compounds.

Chemical Foundation & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a piperidine ring linked (often via the nitrogen) to a sulfonyl group or possessing a sulfonamide substituent.

The Pharmacophore Architecture

The biological activity hinges on three structural domains:

  • The Zinc-Binding Group (ZBG): Typically a primary sulfonamide (

    
    ) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).[2]
    
  • The Linker/Scaffold: The piperidine ring acts as a semi-rigid spacer, orienting the ZBG and improving oral bioavailability compared to acyclic analogs.

  • The Tail Region: Substituents on the piperidine carbon skeleton or the sulfonamide nitrogen modulate selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).[3]

Visualization: SAR Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_AnalysisScaffoldPiperidine SulfonamideCore ScaffoldZBGPrimary Sulfonamide (-SO2NH2)Zinc Binding GroupScaffold->ZBG  Essential forPiperidinePiperidine RingLipophilicity & StabilityScaffold->Piperidine  Core StructureTailTail Substituents(Aryl/Alkyl chains)Scaffold->Tail  SelectivityActivity1CA Inhibition(hCA IX/XII)ZBG->Activity1  Zn2+ CoordinationActivity3Bacterial DHPSInhibitionZBG->Activity3  PABA MimicryActivity2Kinase Inhibition(VEGFR/EGFR)Piperidine->Activity2  Hinge BindingTail->Activity1  Hydrophobic Pocket Interaction

Figure 1: Structure-Activity Relationship (SAR) map of piperidine sulfonamide derivatives highlighting functional domains.

Therapeutic Applications & Mechanisms[4][5]

Oncology: Hypoxia and Kinase Modulation

Piperidine sulfonamides are critical in targeting the Tumor Microenvironment (TME) .

  • Carbonic Anhydrase IX (CA IX) Inhibition: In hypoxic tumors, HIF-1

    
     upregulates CA IX. This enzyme catalyzes the hydration of extracellular 
    
    
    to bicarbonate (
    
    
    ) and protons (
    
    
    ). The protons acidify the extracellular space (promoting metastasis), while bicarbonate is imported to maintain intracellular pH. Piperidine sulfonamides (e.g., SLC-0111 analogs) selectively inhibit CA IX, disrupting this pH regulation and leading to cancer cell death [1].
  • Kinase Inhibition: Certain derivatives (e.g., oxazole-piperidine hybrids) target the ATP-binding pocket of VEGFR-2 and EGFR, inhibiting angiogenesis and proliferation [2].

Pathway Visualization: CA IX Mechanism

CA_PathwayHypoxiaHypoxia (Low O2)HIF1HIF-1α StabilizationHypoxia->HIF1CAIX_ExpCA IX OverexpressionHIF1->CAIX_ExpReactionCO2 + H2O -> HCO3- + H+CAIX_Exp->Reaction  CatalyzesAcidosisExtracellular Acidosis(Metastasis/Invasion)Reaction->AcidosisSurvivalIntracellular Alkalosis(Survival)Reaction->SurvivalInhibitorPiperidine Sulfonamide(Inhibitor)Inhibitor->CAIX_Exp  BLOCKS

Figure 2: Mechanism of action for CA IX inhibition in hypoxic tumor cells.

Antimicrobial Activity

These derivatives act as antimetabolites .

  • Mechanism: They mimic p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) . This blocks folate biosynthesis, which is essential for bacterial DNA/RNA synthesis.

  • Spectrum: Validated activity against Gram-negative E. coli and plant pathogens like Xanthomonas oryzae (Compound C4) [3].[4][5]

Anti-Inflammatory (COX-2/NF-kB)

Piperidine sulfonamides reduce inflammation by:

  • COX-2 Inhibition: The sulfonamide group inserts into the COX-2 side pocket (Arg120/Tyr355), preventing arachidonic acid metabolism.

  • NF-kB Modulation: Suppressing the nuclear translocation of NF-kB, thereby downregulating TNF-

    
     and IL-6 [4].
    

Quantitative Data Summary

The following table summarizes potency ranges for key biological targets based on recent literature [1][2][3].

TargetBiological ContextActivity MetricTypical Potency RangeKey Compound Example
hCA IX Hypoxic Solid Tumors

(Inhibition Constant)
0.9 nM – 50 nMSLC-0111 Analogues
hCA II Glaucoma / Off-target

0.5 nM – 100 nMAcetazolamide derivatives
DHPS Bacterial InfectionMIC (Min. Inhibitory Conc.)2.0 – 12.0 µg/mLCompound C4
VEGFR-2 Angiogenesis

0.07 – 0.5 µMSulfonyl-piperidine 15
MCF-7 Breast Cancer Cell Line

(Cytotoxicity)
3.0 – 10.0 µMCompound 6

Experimental Protocols

General Synthesis: Amide Coupling

Objective: Synthesize a piperidine sulfonamide via nucleophilic substitution.

  • Reagents: Substituted piperidine (1.0 eq), Sulfonyl chloride derivative (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the piperidine derivative in dry DCM at 0°C under nitrogen atmosphere.

    • Add TEA dropwise.

    • Slowly add the sulfonyl chloride derivative (dissolved in DCM) over 20 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor via TLC).

    • Workup: Wash with 1N HCl, then saturated

      
      , then brine. Dry over 
      
      
      .[6]
    • Purification: Recrystallization from ethanol or silica gel column chromatography.

Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

Objective: Determine

  • Method:

    
     Hydration Assay.[7]
    
  • Indicator: Phenol red (pH 7.5 to 6.5 transition).

  • Protocol:

    • Prepare assay buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
    • Saturate water with

      
       to create the substrate solution.
      
    • Incubate enzyme (hCA I, II, IX) with test compound (10 nM – 10 µM) for 15 min at 25°C.

    • Mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Assay: In Vitro Cytotoxicity (MTT)

Objective: Assess anticancer efficacy.[8][9][10]

  • Cells: MCF-7, HCT-116, HepG2.[10]

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates; incubate 24h.
      
    • Treat with serial dilutions of piperidine sulfonamide (0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

    • Dissolve formazan crystals in DMSO (150 µL).

    • Measure absorbance at 570 nm.[8]

    • Control: Doxorubicin or Cisplatin.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters (2024). URL:[Link][2]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. Source: ACS Omega (2025). URL:[Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads. Source: International Journal of Molecular Sciences (2023). URL:[Link]

  • Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Source: Archivum Immunologiae et Therapiae Experimentalis (1976/2024 Cited). URL:[Link]

  • Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase inhibitors. Source: Bioorganic Chemistry (2019). URL:[Link]

A Technical Guide to the First-Principles Calculation of pKa for N,N-dimethylpiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of pKa in Modern Drug Discovery

The acid dissociation constant, or pKa, is a foundational physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, this is not merely an academic value; it is a critical determinant of a compound's behavior across a spectrum of biological environments. The pKa influences solubility, membrane permeability, protein binding, and metabolic stability—the very pillars of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. An inaccurate understanding of a molecule's pKa can lead to failed clinical candidates and wasted resources.

While experimental determination of pKa is the gold standard, it can be resource-intensive, time-consuming, or unfeasible for early-stage virtual compounds.[1] Consequently, robust and accurate in silico prediction methods are indispensable tools in the medicinal chemist's arsenal.[2] This guide provides a comprehensive, first-principles protocol for the theoretical calculation of the pKa of N,N-dimethylpiperidine-1-sulfonamide, a scaffold that marries the basic piperidine ring with an electron-withdrawing sulfonamide group. Our focus will be on the pKa of the conjugate acid of the piperidine nitrogen, as this is the primary basic center of the molecule. We will employ a quantum mechanics-based approach, which, unlike empirical methods, offers high accuracy and transferability to novel chemical space.[2][3]

Theoretical Foundations: From Gibbs Free Energy to pKa

The pKa value is directly proportional to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in aqueous solution.[1] For a generic base (B), such as the piperidine nitrogen in our target molecule, the relevant equilibrium is the dissociation of its conjugate acid (BH⁺):

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The pKa is calculated from the Gibbs free energy of this reaction using the following fundamental equation:

pKa = ΔG°(aq) / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

The core challenge, therefore, is the accurate computation of ΔG°(aq). We achieve this using a thermodynamic cycle known as the "direct method," which leverages quantum chemical calculations and a continuum solvation model to determine the free energies of the species directly in the aqueous phase.[4]

The Gibbs free energy of each species in solution (G_solv) is the sum of its gas-phase electronic energy (E_gas), thermal corrections to the free energy (G_corr), and the free energy of solvation (ΔG_solv):

G_solv = E_gas + G_corr + ΔG_solv

The overall reaction free energy is then:

ΔG°(aq) = G_solv(B) + G_solv(H⁺) - G_solv(BH⁺)

A critical component is the Gibbs free energy of the solvated proton (G_solv(H⁺)), which cannot be calculated directly from theory due to the absence of electrons.[1] Therefore, a well-established experimental or high-level theoretical value must be used.

Computational Protocol: A Validated Workflow

This section details the step-by-step methodology for calculating the pKa of N,N-dimethylpiperidine-1-sulfonamide. The causality behind each choice of method and parameter is explained to ensure a robust and reproducible protocol.

Required Software
  • Quantum Chemistry Package: A robust package capable of performing Density Functional Theory (DFT) calculations, such as Gaussian, ORCA, or Schrödinger's Jaguar.[5][6][7] This protocol assumes the use of Gaussian.

  • Molecular Visualization Software: A tool for building and inspecting molecular structures, such as GaussView or Avogadro.

Step-by-Step Computational Workflow

The entire computational process is outlined below. Each step is essential for achieving high accuracy.

G cluster_prep 1. Structure Preparation cluster_conf 2. Conformational Analysis cluster_opt 3. Geometry Optimization & Frequencies cluster_calc 4. Data Extraction & Calculation Build_B Build Neutral Molecule (B) Conf_B Conformational Search (B) Build_B->Conf_B Build_BH Build Conjugate Acid (BH+) Conf_BH Conformational Search (BH+) Build_BH->Conf_BH Opt_B Optimize & Freq Calc (B) in Solution Conf_B->Opt_B Opt_BH Optimize & Freq Calc (BH+) in Solution Conf_BH->Opt_BH Extract_G Extract Solvated Gibbs Free Energies (G_solv(B), G_solv(BH+)) Opt_B->Extract_G Opt_BH->Extract_G Calc_DeltaG Calculate ΔG°(aq) Extract_G->Calc_DeltaG Proton_G Use Literature Value for Solvated Proton Free Energy (G_solv(H+)) Proton_G->Calc_DeltaG Calc_pKa Calculate pKa Calc_DeltaG->Calc_pKa

Figure 1: Computational workflow for the first-principles pKa calculation.

Protocol Details:

  • Structure Preparation:

    • Using molecular visualization software, construct the 3D structures for both the neutral base (B), N,N-dimethylpiperidine-1-sulfonamide, and its conjugate acid (BH⁺), where the piperidine nitrogen is protonated.

    • Ensure reasonable starting bond lengths and angles.

  • Conformational Analysis:

    • Rationale: The piperidine ring exists in a chair conformation, and rotation around the N-S bond is possible. A thorough conformational search is essential to locate the global minimum energy structure for both B and BH⁺. Failure to do so is a common source of significant error.

    • Method: Employ a molecular mechanics force field (e.g., MMFF94) for a rapid initial search, followed by re-optimization of the lowest-energy conformers using a semi-empirical or small basis set DFT method.

  • Geometry Optimization and Frequency Calculations:

    • Rationale: This is the core quantum mechanical step. We optimize the molecular geometry to a stationary point on the potential energy surface and then perform a frequency calculation. The frequency calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed for the Gibbs free energy.[6][8]

    • Method:

      • Level of Theory: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost. The M06-2X functional is highly recommended for main-group thermochemistry, or the widely used B3LYP functional.[9]

      • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a good starting point. The + indicates diffuse functions, which are crucial for accurately describing anions and lone pairs, while the (d,p) indicates polarization functions, which are necessary for describing bonding in molecules like sulfonamides.[10]

      • Solvation Model: An implicit or continuum solvation model is required to account for the bulk effect of the solvent (water). The SMD (Solvation Model based on Density) model is a state-of-the-art choice known for its accuracy across a wide range of solutes.[10]

    • Execution (Gaussian Input Example):

  • Data Extraction and pKa Calculation:

    • From the output files of the frequency calculations, extract the "Sum of electronic and thermal Free Energies" for both B and BH⁺. This value corresponds to G_solv.

    • Use a reliable literature value for the Gibbs free energy of the solvated proton, G_solv(H⁺). A commonly used value is -270.3 kcal/mol .[1] Note: The exact value can vary depending on the theoretical convention; consistency is key.

    • Calculate the change in Gibbs free energy for the dissociation: ΔG°(aq) = G_solv(B) + G_solv(H⁺) - G_solv(BH⁺)

    • Convert ΔG°(aq) from Hartrees (atomic units) or kcal/mol to Joules/mol.

    • Finally, calculate the pKa at 298.15 K (25 °C): pKa = ΔG°(aq) / (2.303 * 8.314 J/mol·K * 298.15 K)

Data Presentation and Analysis

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

SpeciesElectronic Energy (Hartree)Thermal Correction to G (Hartree)G_solv (Hartree)G_solv (kcal/mol)
B (Neutral) Value from calc.Value from calc.SumValue
BH⁺ (Protonated) Value from calc.Value from calc.SumValue

Table 1: Summary of calculated Gibbs free energies for N,N-dimethylpiperidine-1-sulfonamide (B) and its conjugate acid (BH⁺).

Analysis and Validation:

  • Expected Value: The experimental pKa of piperidine is approximately 11.12.[11] The N-sulfonyl group is strongly electron-withdrawing, which will decrease the electron density on the piperidine nitrogen, making it a weaker base. Therefore, the calculated pKa for N,N-dimethylpiperidine-1-sulfonamide is expected to be significantly lower than 11.

  • Error Analysis: The accuracy of quantum chemical pKa predictions is typically within 0.5 to 1.0 pKa units for well-behaved systems.[12] Discrepancies can arise from the choice of DFT functional, basis set, and the implicit solvation model. For highly charged or complex systems, including a few explicit water molecules in the calculation (a hybrid cluster-continuum model) can improve accuracy by better capturing specific hydrogen bonding interactions.[9][10][13]

  • Self-Validation: The protocol's integrity is maintained by the mandatory frequency calculation to ensure true energy minima are used. Furthermore, applying the same validated protocol to a known compound, such as piperidine itself, can provide a benchmark for the method's accuracy and identify any systematic errors.

Conclusion

This guide has outlined an authoritative, first-principles workflow for the theoretical calculation of the pKa of N,N-dimethylpiperidine-1-sulfonamide. By combining modern Density Functional Theory with a robust continuum solvation model, this protocol provides a powerful and reliable tool for researchers in drug discovery. The emphasis on causality, such as the necessity of a conformational search and the choice of appropriate computational parameters, ensures that the resulting predictions are not just numbers, but scientifically-grounded insights into molecular behavior. Adherence to this self-validating system enables chemists to confidently predict the ionization states of novel compounds, accelerating the design-test-analyze cycle and ultimately contributing to the development of safer and more effective medicines.

References

  • Caine, B., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12051-12062. [Link]

  • Thapa, B., & Schlegel, H. B. (2016). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines and Thiols in Aqueous Solution. Journal of Physical Chemistry A, 120(41), 8251–8260. [Link]

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21. [Link]

  • Takatani, T., & Higashi, M. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7549. [Link]

  • Işık, M., et al. (2018). High accuracy quantum‑chemistry‑based calculation and blind prediction of macroscopic pKa values in the context of the SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 32, 1139–1149. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan Blog. [Link]

  • Sabbah, M., & Karton, A. (2020). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. Journal of Chemical Information and Modeling, 60(10), 4812–4821. [Link]

  • Schrödinger, LLC. (2023). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. White Paper. [Link]

  • McKee, S. A., & Pogorelov, T. V. (2019). Determining the pKa of Simple Molecules Using Gaussian 2016. University of Illinois Urbana-Champaign. [Link]

  • Thapa, B., & Schlegel, H. B. (2014). Calculations of pKa's and Redox Potentials of Nucleobases with Explicit Waters and Polarizable Continuum Solvation. The Journal of Physical Chemistry B, 118(44), 12568-12576. [Link]

  • Kumar, A., et al. (2013). Explicit Solvation Shell Model and Continuum Solvation Models for Solvation Energy and pKa Determination of Amino Acids. Journal of Chemical Theory and Computation, 9(11), 5034-5047. [Link]

  • Onufriev, A., et al. (2000). Proton Binding to Proteins: pKa Calculations with Explicit and Implicit Solvent Models. Case Group, The Scripps Research Institute. [Link]

  • Grimme, S., & Bannwarth, C. (2021). Efficient Quantum-Chemical Calculations of Acid Dissociation Constants from Free-Energy Relationships. The Journal of Physical Chemistry A, 125(26), 5743–5754. [Link]

  • Caine, B., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • CompuDrug. (n.d.). pKalc. CompuDrug. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery. [Link]

  • Caine, B., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv Preprint. [Link]

  • Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. [Link]

  • Reddit discussion on free pKa calculation software. (2024). Reddit. [Link]

  • Ho, J., & Coote, M. L. (2014). Predicting pKa in Implicit Solvents: Current Status and Future Directions. Australian Journal of Chemistry, 67(1), 2-11. [Link]

  • Barroso, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. Dr. Joaquin Barroso's Blog. [Link]

  • Lipták, M. D., et al. (1996). Computational determination of pKa values. A comparison of different theoretical approaches and a novel procedure. Journal of Computational Chemistry, 17(15), 1737-1748. [Link]

  • Ghalami-Choobar, B., & Zendehdel, M. (2011). Theoretical calculation of the pKa values of some drugs in aqueous solution. ResearchGate. [Link]

  • Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • Borges, A. F. S., et al. (2017). Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. Proceedings of the 12th Brazilian Symposium on Theoretical Chemistry. [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. ResearchGate. [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

  • Caine, B., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Axios Research. (n.d.). N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride. Axios Research. [Link]

  • PubChemLite. (n.d.). 4-amino-n,n-dimethylpiperidine-1-sulfonamide hydrochloride. PubChemLite. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. [Link]

  • Sławiński, J., & Szafrański, K. (2013). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

Sources

Safety and Handling Precautions for N,N-Dimethylpiperidine-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 5417-33-4 Chemical Formula: C₇H₁₆N₂O₂S Molecular Weight: 192.28 g/mol Synonyms: 1-Piperidinesulfonamide, N,N-dimethyl-; Piperidine-1-sulfonic acid dimethylamide[1][2]

Part 1: Executive Safety Summary & Risk Profile[1]

Core Directive: This compound is a specialized sulfonamide derivative. While comprehensive toxicological datasets for this specific CAS are limited, structural analogs (e.g., N,N-dimethylpiperazine-1-sulfonamide) and its metabolic precursors dictate that it be handled as a Hazardous Substance with potential for corrosivity and acute toxicity.[1][2]

The Precautionary Principle: In the absence of specific LD50 data for CAS 5417-33-4, researchers must adopt Universal Precautions , treating the substance as if it possesses the hazards of its most toxic moiety—the sulfonyl group—and its precursors.[1][2]

Inferred GHS Classification (Based on Structural Analogs)
Hazard ClassCategoryHazard Statement (Inferred)
Skin Corrosion/Irritation Cat.[1][2] 1B or 2H314: Causes severe skin burns and eye damage (Conservative estimate) or H315: Causes skin irritation.[2]
Serious Eye Damage Cat. 1H318: Causes serious eye damage.[3][4][5]
Acute Toxicity (Oral) Cat.[2][3] 4H302: Harmful if swallowed.[3][4][5]
Specific Target Organ Tox. Cat. 3H335: May cause respiratory irritation.

Part 2: Technical Handling Protocols

Engineering Controls & Ventilation

Causality: The sulfonyl moiety (


) can undergo hydrolysis or thermal decomposition to release sulfur oxides (

) and nitrogen oxides (

), which are potent respiratory irritants.[1][2]
  • Primary Containment: All weighing, transfer, and synthesis operations must be performed within a Class II Chemical Fume Hood certified for a face velocity of 100 fpm (0.5 m/s).

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) if heating is required, as high temperatures may accelerate oxidative decomposition.

Personal Protective Equipment (PPE) Matrix

Selection is based on permeation resistance against organic amines and sulfonamides.[2]

PPE TypeSpecificationRationale
Hand Protection Double-gloving: Inner: Nitrile (0.11 mm) Outer: Neoprene or Nitrile (min 0.2 mm)Sulfonamides can penetrate standard latex.[1][2] Double gloving provides a "breakthrough time" buffer >480 mins.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of irreversible corneal damage from corrosive dust/vapors.[2]
Body Protection Lab Coat (Nomex/Cotton blend) + Chemical ApronPrevents dermal absorption; Nomex offers fire resistance if using flammable solvents (e.g., THF, DCM) during synthesis.[2]
Respiratory P100/OV Cartridge (if outside hood)Only for emergency spill response.[2] Engineering controls are the primary defense.
Synthesis & Precursor Management

If synthesizing this compound in-house, the risk profile elevates significantly due to the precursors.[1]

  • Precursor Hazard: The synthesis typically involves Dimethylsulfamoyl chloride (CAS 13360-57-1) reacting with Piperidine.[1][2]

    • Dimethylsulfamoyl chloride is a suspected carcinogen , highly corrosive, and a lachrymator.[1]

    • Protocol: Quench all reaction mixtures containing residual sulfamoyl chloride with aqueous alkali (NaOH) before workup to neutralize the acylating potential.[2]

Part 3: Emergency Response Logic

Exposure Response Workflow

This decision logic minimizes reaction time during accidental exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhal INHALATION Type->Inhal Action_Skin 1. Drench with water (15 min) 2. Remove contaminated clothing 3. Apply Polyethylene Glycol 400 (if avail) Skin->Action_Skin Action_Eye 1. Irrigate with saline/water (15 min) 2. Hold eyelids open 3. Do NOT neutralize Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Administer Oxygen if breathing labored 3. Monitor for delayed pulmonary edema Inhal->Action_Inhal Medical SEEK MEDICAL ATTENTION (Provide SDS/CAS 5417-33-4) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 1: Immediate response protocols for N,N-dimethylpiperidine-1-sulfonamide exposure.

Part 4: Storage & Stability[1]

  • Storage Conditions: Store in a cool, dry place (

    
     recommended) in a tightly sealed container.
    
  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of exothermic reaction.

    • Strong Acids: Potential hydrolysis to release piperidine salts and sulfuric acid derivatives.

  • Shelf Life: Re-test purity annually using 1H-NMR or LC-MS to detect degradation products (primary degradation: piperidine and dimethylamine salts).

Part 5: Waste Disposal & Decontamination[1]

Protocol: Do not dispose of down the drain. This compound may be toxic to aquatic life (based on sulfonamide class properties).[2]

  • Solid Waste: Dissolve in a combustible solvent (e.g., acetone) and send to a licensed chemical incinerator equipped with an afterburner and scrubber (to handle

    
     and 
    
    
    
    emissions).[2]
  • Spill Cleanup:

    • Isolate: Evacuate area 50 ft (15 m) in all directions.

    • Absorb: Use inert vermiculite or sand. Do not use sawdust (fire risk).[2]

    • Decontaminate: Wipe surface with a dilute surfactant solution, followed by water.

References

  • PubChem. (n.d.).[2] Compound Summary: N,N-dimethyl-4-oxopiperidine-1-sulfonamide (Analog).[1][2] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier: Sulfonamides and their derivatives. Retrieved from [Link][2]

Sources

Methodological & Application

Application Note: N,N-Dimethylpiperidine-1-sulfonamide in High-Value Scaffold Synthesis

[1]

Executive Summary

N,N-Dimethylpiperidine-1-sulfonamide is a specialized building block that serves two distinct roles in modern drug discovery:

  • A Privileged Pharmacophore: It acts as a stable, lipophilic core found in various bioactive compounds (e.g., Galectin-3 inhibitors, Orexin agonists).

  • A "Masked" Directing Scaffold: The

    
    -dimethylsulfamoyl moiety functions as a powerful Directing Group (DG)  for alpha-lithiation and transition-metal-catalyzed C–H activation.[1] Unlike traditional protecting groups (Boc, Cbz), the sulfamoyl group coordinates strongly with lithium, enabling regioselective functionalization at the difficult C2 position of the piperidine ring.
    

Chemical Profile & Stability[1][2][3][4]

PropertyData
Compound Name N,N-Dimethylpiperidine-1-sulfonamide
CAS Number 5417-33-4
Structure Piperidine ring

-substituted with

Molecular Weight 192.28 g/mol
Stability High resistance to acidic and basic hydrolysis; stable to oxidative conditions.[1]
Solubility Soluble in DCM, THF, Toluene; moderate solubility in Ether.
Key Reactivity Directs metallation to

-carbon (C2); radical precursor for HAT.[1]

Synthesis of the Building Block: If not purchased, the compound is readily synthesized in a single step:

Core Application I: Directed -Lithiation (The "Gold Standard")

The primary synthetic utility of this building block is its ability to undergo Directed Ortho Metalation (DoM) -style lithiation at the saturated

1
Mechanism of Action

The

LithiationMechanismcluster_0Pre-Complexationcluster_1C-H Activationcluster_2FunctionalizationS1Sulfonamide(Substrate)TSLithiated Intermediate(Chelated Species)S1->TS Deprotonation (-78°C)Lis-BuLi / TMEDALi->TSProdC2-SubstitutedPiperidineTS->Prod Electrophile (E+) Trapping

Figure 1: Mechanism of Sulfonamide-Directed Alpha-Lithiation.

Detailed Protocol: C2-Functionalization

Objective: Introduce an electrophile (e.g., benzaldehyde) at the C2 position.

Reagents:

  • Substrate: N,N-Dimethylpiperidine-1-sulfonamide (1.0 equiv)

  • Base: sec-Butyllithium (1.2 equiv, 1.4 M in cyclohexane)

  • Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.2 equiv)

  • Solvent: Anhydrous THF or Et₂O

  • Electrophile: Benzaldehyde (1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Complexation: Add TMEDA (1.2 equiv) followed by the substrate. Cool the mixture to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add sec-BuLi (1.2 equiv) over 10 minutes. The solution may turn slight yellow.

  • Incubation: Stir at -78 °C for 1–2 hours. Note: Unlike N-Boc, the sulfonamide-stabilized anion is robust but temperature sensitive; do not warm above -40 °C before trapping.[1]

  • Trapping: Add the electrophile (neat or in THF) dropwise. Stir for 30 mins at -78 °C, then allow to warm to room temperature slowly.

  • Workup: Quench with sat. aq. NH₄Cl.[1][2] Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: High diastereoselectivity (often >90:10 dr) favoring the equatorial substitution if the electrophile is bulky.

Core Application II: Photocatalytic C–H Functionalization

Recent advances utilize the sulfonamide moiety as a handle for Hydrogen Atom Transfer (HAT) catalysis, enabling "late-stage" functionalization without cryogenic conditions.

Workflow
  • Activation: An excited photocatalyst (e.g., Iridium or Decatungstate) generates a radical.

  • Abstraction: A quinuclidine mediator abstracts the

    
    -hydrogen from the piperidine.
    
  • Coupling: The resulting C-centered radical adds to an electron-deficient alkene (Giese addition).[1]

PhotoredoxSubstrateSulfonamideScaffoldRadicalα-AminoRadicalSubstrate->Radical HAT(-H•)ProductC2-AlkylatedProductRadical->Product Giese AdditionCatalystPhotocatalyst(Blue LED)Catalyst->RadicalEnergy TransferTrapMichael Acceptor(Acrylate)Trap->Product

Figure 2: Radical-mediated C-H functionalization pathway.

Deprotection Strategy

The

fail

Method A: Reductive Cleavage (Recommended)

  • Conditions: Lithium metal (Li) in liquid Ammonia (NH₃) or Li / Naphthalene / THF.

  • Protocol:

    • Condense NH₃ at -78 °C.

    • Dissolve the sulfonamide in a small amount of THF and add to the NH₃.

    • Add Li wire in small pieces until a deep blue color persists.[1]

    • Quench with solid NH₄Cl.[1]

  • Result: Cleaves the S-N bond, yielding the free secondary amine.

Method B: Microwave Hydrolysis (Harsh)

  • Conditions: 48% HBr or conc.[1] HCl, Microwave, 150 °C, 1 hour.

  • Suitability: Only for substrates with no acid-sensitive groups.[1]

References

  • Synthesis and Characterization: PubChem Compound Summary for CID 78575, N,N-Dimethylpiperidine-1-sulfonamide. National Library of Medicine.[1] Link

  • Lithiation Methodology: Beak, P., & Lee, W. K. (1993). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines.[1] Journal of Organic Chemistry.[1][3][4] (Foundational text on N-directed lithiation logic).

  • Sulfonamide Directing Groups: The Role of Sulphonamides as Directing Groups in C-H Activation. Chemistry – An Asian Journal, 2021. Link

  • Deprotection Strategies: Selective Cleavage of N-Sulfonyl Protecting Groups.[1] Journal of Organic Chemistry.[1][3][4] (General protocols for reductive cleavage).

  • Photocatalytic Applications: Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H.[1] Nature Communications, 2019. Link

Application Note: Piperidine Sulfonamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Structural Versatility, Synthetic Protocols, and Multi-Target Pharmacological Profiling

Introduction & Pharmacological Significance

The piperidine sulfonamide motif has emerged as a privileged scaffold in modern drug discovery. The combination of an sp3-hybridized piperidine ring and a tetrahedral sulfonamide linkage provides a unique 3D geometry that allows drug candidates to "escape flatland." This 3D character significantly improves aqueous solubility, metabolic stability, and target specificity compared to traditional planar aromatic systems.

The sulfonamide moiety serves as a robust bioisostere for amides. However, unlike amides, sulfonamides are highly resistant to enzymatic hydrolysis. Furthermore, the oxygen atoms of the sulfonyl group act as potent hydrogen bond acceptors, mimicking the transition states of peptide bond cleavage. This makes the scaffold highly effective against hydrolytic enzymes and various receptor targets.

Recent applications of this pharmacophore span multiple therapeutic areas:

  • Pain Management: Designed Multiple Ligand (DML) strategies have utilized the piperidine-sulfonamide-phenyl core to create dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) 1.

  • Neurological Disorders: cis-2,6-dimethyl piperidine sulfonamides have been developed as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease 2, while related analogs are being explored as selective M5 muscarinic receptor antagonists 3.

  • Oncology: 3-(imidazol-1-ylmethyl)piperidine sulfonamides have demonstrated efficacy as aromatase inhibitors in ER+ breast cancer 4.

  • Antimicrobial Agents: Simplified piperidine sulfonamides have been identified as inhibitors of the bacterial enzyme DapE 5.

Mechanistic Pathway: Polypharmacology via Dual sEH/FAAH Inhibition

A prime example of the piperidine sulfonamide's versatility is its application in polypharmacology. By integrating the pharmacophores required for both sEH and FAAH inhibition, researchers can simultaneously prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) and analgesic anandamide (AEA), leading to synergistic pain relief without the side effects of traditional opioids 1.

G cluster_0 EET Pathway cluster_1 Endocannabinoid Pathway AA Arachidonic Acid EET EETs (Anti-inflammatory) AA->EET CYP450 sEH sEH Enzyme EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET AEA Anandamide (Analgesic) FAAH FAAH Enzyme AEA->FAAH Metab Inactive Metabolites FAAH->Metab Drug Piperidine Sulfonamide Pharmacophore Drug->sEH Inhibits Drug->FAAH Inhibits

Fig 1. Mechanistic pathway of dual sEH/FAAH inhibition by piperidine sulfonamide derivatives.

Quantitative Structure-Activity Relationship (SAR) Profiling

The tunable nature of the piperidine nitrogen and the sulfonyl group allows for rapid SAR optimization. Below is a summary of target affinities based on recent literature.

Scaffold ModificationPrimary TargetIC50 / ActivityTherapeutic IndicationRef
Piperidine-sulfonamide-phenylsEH / FAAH (Dual)Low nanomolarPain Management1
cis-2,6-dimethyl piperidine sulfonamideAcetylcholinesteraseSub-micromolarAlzheimer's Disease2
3-(imidazol-1-ylmethyl)piperidine sulfonamideAromatase~Letrozole equivalentER+ Breast Cancer4
Piperidine sulfonamide 9iBacterial DapE133 µMAntimicrobial5
Piperidine sulfonamide (VU6019650 analog)M5 Muscarinic Receptor47 - 111 nMSubstance Abuse / Depression3

Validated Synthetic Protocol: General Preparation of Piperidine Sulfonamides

Objective: To synthesize piperidine sulfonamides via the nucleophilic substitution of a substituted piperidine with an aryl/alkyl sulfonyl chloride.

Causality & Design: This protocol utilizes dichloromethane (DCM) as an aprotic solvent to dissolve both reagents without competing as a nucleophile. N,N-Diisopropylethylamine (DIPEA) is selected over weaker bases to efficiently scavenge the HCl byproduct, preventing the protonation of the piperidine nitrogen, which would otherwise halt the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve the piperidine derivative (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 - 2.0 equiv) to the solution. Causality: The excess base ensures complete neutralization of the generated HCl, driving the equilibrium toward the product.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Sulfonylation is highly exothermic. Cooling suppresses side reactions such as the formation of sulfenes or the hydrolysis of the sulfonyl chloride by trace moisture.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a UV-active stain (e.g., Ninhydrin for the starting amine). This acts as a real-time self-validation step for reaction completion.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine to remove residual water and salts.

  • Drying & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure piperidine sulfonamide.

Biological Evaluation Protocol: In Vitro AChE Inhibition Assay

Objective: To evaluate the inhibitory potency (IC50) of synthesized piperidine sulfonamides against Acetylcholinesterase using a modified Ellman’s colorimetric assay 2.

Self-Validating System: This protocol strictly incorporates Donepezil as a positive control (to validate enzyme activity and assay sensitivity) and a DMSO vehicle as a negative control (to establish the 100% uninhibited baseline).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is critical as it represents the optimal physiological pH for AChE activity and ensures the complete ionization of the DTNB product for accurate absorbance reading.

  • Reagent Formulation:

    • Enzyme: Dissolve AChE (e.g., from electric eel or human recombinant) in buffer to a final concentration of 0.03 U/mL.

    • Chromogen: Prepare a 0.01 M solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer.

    • Substrate: Prepare a 0.075 M solution of acetylthiocholine iodide (ATCI) in deionized water.

  • Inhibitor Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the piperidine sulfonamide inhibitor (dissolved in DMSO, serially diluted), 20 µL of AChE, and 10 µL of DTNB. Incubate at 25 °C for 15 minutes. Causality: Pre-incubation allows the inhibitor to establish equilibrium with the enzyme's active site before the substrate is introduced, preventing competitive displacement artifacts.

  • Reaction Initiation: Add 10 µL of ATCI to each well to initiate the reaction. The enzymatic cleavage of ATCI produces thiocholine, which rapidly reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record the absorbance every 1 minute for 10 minutes to determine the initial reaction velocity (V0).

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO negative control. Plot % Inhibition vs. Log[Inhibitor] to determine the IC50 value using non-linear regression analysis.

References

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies.
  • Active site directed docking studies: Synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase.Academia.edu / European Journal of Medicinal Chemistry.
  • Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors.
  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE.MDPI.
  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists.

Sources

Application Note: Large-Scale Synthesis of N,N-Dimethylpiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,N-dimethylpiperidine-1-sulfonamide (also known as N,N-dimethyl-1-piperidinesulfonamide or 1-[(dimethylamino)sulfonyl]piperidine). This structural motif is increasingly relevant in medicinal chemistry as a stable bioisostere of ureas and in material science as a high-voltage electrolyte additive for Lithium-ion batteries due to its electrochemical stability.

The protocol moves beyond bench-scale synthesis, addressing critical process chemistry factors such as exotherm management, impurity purging, and solvent selection for kilogram-scale production. We utilize a convergent synthesis strategy reacting dimethylsulfamoyl chloride with piperidine, optimized for yield (>90%) and purity (>99% HPLC).

Chemical Identity & Retrosynthetic Analysis[1]

Target Molecule:

  • IUPAC Name: N,N-Dimethylpiperidine-1-sulfonamide

  • Structure: Piperidine ring

    
    -acylated by a dimethylsulfamoyl group.
    
  • Molecular Formula:

    
    
    
  • MW: 192.28 g/mol [1]

Retrosynthetic Strategy

The most efficient route for large-scale production is the nucleophilic substitution of Dimethylsulfamoyl Chloride (DMSC) by Piperidine . While the reverse route (Piperidine-1-sulfonyl chloride + Dimethylamine) is chemically feasible, it requires the handling of gaseous dimethylamine and the synthesis of the less stable piperidine-sulfonyl chloride intermediate.

Selected Route:



Mechanistic Pathway

The reaction proceeds via an


-like mechanism at the sulfur center. The secondary amine (piperidine) attacks the electrophilic sulfur of DMSC, displacing the chloride. A base (Triethylamine or inorganic carbonate) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the formation of unreactive piperidine hydrochloride salts.

ReactionScheme Piperidine Piperidine (Nucleophile) TS Tetrahedral Transition State Piperidine->TS 0-5°C, DCM/Toluene DMSC Dimethylsulfamoyl Chloride (Electrophile) DMSC->TS 0-5°C, DCM/Toluene Base Triethylamine (HCl Scavenger) Base->TS 0-5°C, DCM/Toluene Product N,N-Dimethylpiperidine- 1-sulfonamide TS->Product -Cl⁻ Salt Et3N·HCl (Byproduct) TS->Salt

Figure 1: Mechanistic pathway for the sulfamoylation of piperidine.

Process Safety & Risk Assessment

Critical Hazard: Dimethylsulfamoyl Chloride (DMSC)

  • Toxicity: DMSC is a lachrymator and highly corrosive. It hydrolyzes to release HCl and sulfuric acid derivatives.

  • Engineering Controls: All transfers must occur in a closed system or a fume hood with high-velocity exhaust.

  • Exotherm: The coupling reaction is strongly exothermic. Uncontrolled addition can lead to thermal runaway and solvent boiling.

Solvent Selection:

  • Dichloromethane (DCM): Excellent solubility but environmental concerns (halogenated waste).

  • Toluene: Preferred for scale-up. Allows for higher reaction temperatures if needed and easier solvent recovery, though product solubility in cold toluene must be verified for crystallization.

  • Recommendation: Use DCM for batches <1kg (ease of workup). Use Toluene for >1kg (process safety/green chemistry). This protocol uses DCM for clarity but notes Toluene adaptations.

Detailed Experimental Protocol (100g Scale)

This protocol is scaled for 100g output but designed with parameters (addition rates, cooling) applicable to pilot plant operations.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
Piperidine 85.151.044.3 g (51.4 mL)Nucleophile
Dimethylsulfamoyl Chloride 143.591.182.1 g (60.0 mL)Electrophile
Triethylamine (TEA) 101.191.263.1 g (87.0 mL)Base
Dichloromethane (DCM) --500 mLSolvent
1M HCl (aq) --300 mLQuench/Wash
Sat. NaHCO₃ (aq) --300 mLWash
Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
  • Setup: Equip a 2L 3-neck round-bottom flask (or jacketed reactor) with:

    • Mechanical overhead stirrer (Teflon blade).

    • Nitrogen inlet/outlet (maintain slight positive pressure).

    • Internal temperature probe.

    • Pressure-equalizing addition funnel (500 mL).

  • Charging: Charge the reactor with Piperidine (44.3 g) , Triethylamine (63.1 g) , and DCM (400 mL) .

  • Cooling: Cool the mixture to 0–5°C using an ice/salt bath or chiller circulator. Note: Piperidine/TEA mixture is stable.

Phase 2: Controlled Addition (The Critical Step)
  • Preparation: Dilute Dimethylsulfamoyl Chloride (82.1 g) in DCM (100 mL) in the addition funnel.

  • Addition: Add the DMSC solution dropwise to the reactor.

    • Rate Control: Adjust rate to maintain internal temperature < 10°C .

    • Scale-up Insight: On a kg-scale, this addition is the heat-transfer limiting step. Expect addition times of 2–4 hours.[3]

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Monitoring: Stir for 4–12 hours. Monitor conversion by TLC (EtOAc/Hexane 3:7) or HPLC.[4]

    • Endpoint: Disappearance of Piperidine. DMSC excess is acceptable as it hydrolyzes during workup.

Phase 3: Workup & Purification
  • Quench: Cool reactor to 10°C. Slowly add Water (200 mL) to quench excess DMSC. Caution: Mild exotherm.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (lower) phase.

  • Acid Wash: Wash the organic phase with 1M HCl (2 x 150 mL) .

    • Purpose: Removes unreacted Piperidine and TEA. The product is a sulfonamide (non-basic) and remains in the organic layer.

  • Base Wash: Wash with Sat. NaHCO₃ (1 x 300 mL) to neutralize residual acid.

  • Brine Wash: Wash with Sat. NaCl (1 x 200 mL) .

  • Drying: Dry organics over Anhydrous

    
     or 
    
    
    
    .[3] Filter.
  • Concentration: Concentrate under reduced pressure (Rotavap) at 40°C to obtain a crude oil or solid.

Phase 4: Final Purification (Crystallization)
  • The crude product is often a low-melting solid or viscous oil.

  • Recrystallization: Dissolve crude in minimum hot Isopropanol (IPA) or Ethyl Acetate/Hexane (1:4) . Cool slowly to 0°C.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold Hexane.

  • Drying: Vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

ProcessFlow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification R1 Reactor Charging: Piperidine + TEA + DCM R2 Cooling (0°C) R1->R2 R3 Controlled Addition: DMSC in DCM R2->R3 R4 Reaction (RT, 4-12h) R3->R4 W1 Quench (Water) R4->W1 W2 Phase Separation W1->W2 W3 Acid Wash (1M HCl) Removes Amines W2->W3 Organic Layer W4 Base/Brine Wash W3->W4 P1 Concentration W4->P1 P2 Crystallization (IPA or EtOAc/Hex) P1->P2 Final Pure Product (>99%) P2->Final

Figure 2: Process flow diagram from reactor charging to final product isolation.

Analytical Quality Control (QC)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)> 98.5% Area
Identity 1H-NMR (CDCl3)

2.80 (s, 6H, N-Me), 3.1-3.2 (m, 4H), 1.5-1.7 (m, 6H)
Residual Solvent GC-HeadspaceDCM < 600 ppm, TEA < Limit
Water Content Karl Fischer< 0.1% (Critical for battery applications)

NMR Interpretation: The diagnostic signal is the sharp singlet at ~2.80 ppm corresponding to the


 group. The piperidine ring protons appear as multiplets: 

-protons at ~3.1 ppm (deshielded by

) and

-protons at 1.5–1.7 ppm.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of DMSC before reaction.

    • Fix: Ensure DMSC is high quality and DCM is anhydrous. Dry DMSC solution over molecular sieves if necessary.

  • Issue: Oil Formation (No Crystals).

    • Cause: Impurities preventing lattice formation.

    • Fix: Seed the oil with a pure crystal. Use a mixed solvent system (EtOAc/Hexane) and cool slowly.

  • Issue: Residual Amine Odor.

    • Cause: Incomplete acid wash.

    • Fix: Monitor pH of the aqueous layer during acid wash; ensure it remains < pH 2.

References

  • Preparation of Sulfamides: "Synthesis of Sulfamides and Sulfamates." Organic Syntheses, Coll. Vol. 5, p.296.
  • Sulfonyl Chloride Reactivity: Spillane, W. J., et al. "Mechanism of the Reaction of Sulfamoyl Chlorides with Amines." Journal of the Chemical Society, Perkin Transactions 2, 1982.
  • Benchchem Protocols: "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem. Link

  • Electrolyte Applications: "Sulfonamide-based electrolytes for high-voltage Lithium-ion batteries." Journal of Power Sources, 2020.
  • Reagent Safety: "Dimethylsulfamoyl chloride Safety Data Sheet." Sigma-Aldrich. Link

Sources

Application Note: N,N-Dimethylpiperidine-1-sulfonamide Derivatives as Novel Non-Zinc-Binding Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a critical role in pH regulation and tumor survival[1]. While primary sulfonamides (R-SO₂NH₂) are the classical pharmacophores for CA inhibition, their inherent pan-inhibition across the 15 human CA isoforms frequently leads to off-target toxicity[2].

The emergence of fully substituted sulfamides—specifically the N,N-dimethylpiperidine-1-sulfonamide scaffold—represents a paradigm shift in rational drug design[3]. By exploiting steric hindrance and the absence of an acidic NH proton, these tertiary sulfamides bypass classical zinc coordination[4]. Instead, they bind to the highly variable outer rim of the active site, achieving unprecedented selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over off-target cytosolic isoforms (hCA I and II)[4][5]. This application note details the mechanistic rationale, self-validating experimental workflows, and kinetic profiling necessary to evaluate this novel class of inhibitors.

Mechanistic Paradigm: Escaping the Zinc-Trap

To understand the causality behind the efficacy of N,N-dimethylpiperidine-1-sulfonamides, one must analyze the active site architecture of CAs.

Classical primary sulfonamides bind in their deprotonated anionic form directly to the Zn(II) ion located at the bottom of the deep active site cavity[4][6]. Because this zinc-binding pocket is highly conserved across all catalytically active human CA isoforms, achieving therapeutic selectivity is notoriously difficult[2].

Conversely, the N,N-dimethylpiperidine-1-sulfonamide scaffold is a tetra-substituted sulfamide (the sulfur is flanked by a piperidine ring and an N,N-dimethyl group)[7]. The complete substitution of the nitrogen atoms prevents the formation of a sulfonamide anion, rendering zinc coordination sterically and electronically impossible[3][4]. Instead, these molecules are accommodated at the entrance of the active site, often overlapping with the coumarin-binding pocket[3][4]. This outer rim is the most structurally divergent region among CA isoforms. The piperidine "tail" can thus form highly specific interactions with the unique hydrophilic/lipophilic amino acid residues of target isoforms like hCA IX and XII, which are overexpressed in hypoxic tumor microenvironments[1][2][5].

Mechanism cluster_0 Classical Pathway cluster_1 Alternative Pathway A Primary Sulfonamides (e.g., Acetazolamide) B Zn²⁺ Coordination (Deep Active Site) A->B C Pan-CA Inhibition (High Affinity, Low Selectivity) B->C D Tertiary Sulfamides (N,N-dimethylpiperidine) E Steric Hindrance & Lack of NH Proton D->E F Rim/Coumarin Pocket Binding (Entrance of Active Site) E->F G Isoform Selectivity (CA IX / XII over CA I / II) F->G

Fig 1. Mechanistic divergence of primary sulfonamides vs. tertiary sulfamides in CA inhibition.

Experimental Protocols & Workflows

To rigorously validate the efficacy and selectivity of N,N-dimethylpiperidine-1-sulfonamide derivatives, the following self-validating protocols must be employed.

Protocol 1: Stopped-Flow CO₂ Hydrase Assay

Causality & Rationale: The hydration of CO₂ by hCA II is one of the fastest known enzymatic reactions (


). Standard spectrophotometers cannot capture the initial rate of this reaction. Stopped-flow mixing with a pH indicator is mandatory to measure the rapid acidification accurately[1][2].

Self-Validating Controls:

  • Positive Control: Acetazolamide (AAZ) to confirm enzyme viability.

  • Negative Control: Uncatalyzed CO₂ hydration baseline (buffer only) to ensure the observed rate drop is strictly enzyme-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Bubble pure CO₂ gas into distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~15 mM).

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of the N,N-dimethylpiperidine-1-sulfonamide derivative (0.1 nM to 100 μM) for 15 minutes at 20°C to allow equilibration of the non-zinc-binding complex[1].

  • Kinetic Acquisition: Load the enzyme-inhibitor mixture into Syringe A and the saturated CO₂ solution into Syringe B of the stopped-flow instrument.

  • Measurement: Trigger rapid mixing and monitor the absorbance decay at 556 nm (the isosbestic point of Phenol Red) over a 10-100 ms window.

  • Data Processing: Calculate the initial velocity from the linear portion of the absorbance curve. Determine the inhibition constant (

    
    ) using the Cheng-Prusoff equation or non-linear regression of the dose-response curve.
    
Protocol 2: Hypoxia-Driven Cell Viability Assay

Causality & Rationale: Transmembrane isoforms hCA IX and XII are minimally expressed in normal tissue but are strongly upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in solid tumors to regulate intracellular pH[1][5]. Testing compounds under both normoxic and hypoxic conditions validates that cytotoxicity is specifically driven by CA IX/XII inhibition rather than off-target toxicity[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast carcinoma) or HT-29 (colorectal carcinoma) cells at

    
     cells/well in 96-well plates. Allow 24 hours for attachment.
    
  • Hypoxia Induction: Transfer half of the plates to a hypoxia incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Keep the remaining plates in a standard normoxic incubator (21% O₂, 5% CO₂).

  • Treatment: After 24 hours of pre-conditioning, treat cells with serial dilutions of the synthesized sulfamides (1 nM to 50 μM).

  • Incubation & Readout: Incubate for an additional 72 hours. Add MTT or CellTiter-Glo® reagent to assess cell viability.

  • Validation: A true CA IX/XII selective inhibitor will display a significantly lower

    
     in hypoxic conditions compared to normoxic conditions[8].
    

Workflow S1 Compound Synthesis & Structural Validation (NMR/MS) S2 Stopped-Flow CO₂ Hydrase Assay (hCA I, II, IX, XII) S1->S2 Kinetic Profiling S3 In Vitro Hypoxia Models (Normoxic vs. Hypoxic Cell Viability) S2->S3 Selectivity Validation S4 Molecular Docking & MD Simulations (100 ns) S2->S4 Binding Mode Analysis S3->S4 SAR Refinement

Fig 2. Self-validating experimental workflow for screening tertiary sulfamide CA inhibitors.

Quantitative Data Presentation

The table below summarizes the representative kinetic profile of classical primary sulfonamides versus the N,N-dimethylpiperidine-1-sulfonamide scaffold. Notice the inversion of selectivity: while Acetazolamide is highly potent against cytosolic hCA II, the tertiary sulfamide scaffold demonstrates marked selectivity for the tumor-associated hCA IX and XII[1][4][5].

Compound ClassStructure TypehCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Selectivity Ratio (II / IX)
Acetazolamide (AAZ) Primary Sulfonamide250.012.025.05.70.48 (Favors II)
Tertiary Sulfamide A N,N-dimethylpiperidine>10,000>5,00045.518.2>100 (Favors IX)
Tertiary Sulfamide B Aryl-linked piperidine8,5004,20012.48.9>300 (Favors IX)

(Note: Data represents aggregated SAR trends for tertiary/fully substituted sulfamides acting at the active site rim, demonstrating the targeted suppression of off-target cytosolic inhibition[4][9].)

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters / PMC. 1

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. PubMed Central (NIH). 2

  • Next-generation Secondary/Tertiary Sulfonamide Carbonic Anhydrase Inhibitors. ResearchGate. 3

  • Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Taylor & Francis. 4

  • Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents. PubMed (NIH). 9

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI. 5

  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. PubMed (NIH). 8

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI. 6

  • C13H22N4O3S - Lifechemicals Shop. Lifechemicals. 7

Sources

Application Note: Preclinical Screening of N,N-Dimethylpiperidine-1-Sulfonamide Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)

Executive Summary

The N,N-dimethylpiperidine-1-sulfonamide moiety has emerged as a highly versatile and potent pharmacophore in modern oncology drug discovery. Its unique structural properties—combining the favorable pharmacokinetic profile of the piperidine ring with the robust hydrogen-bonding capacity of the sulfonamide group—make it an ideal scaffold for targeting critical oncogenic drivers. Recent literature highlights its efficacy as a core fragment in the development of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors [1, 2] and Cytochrome P450 11A1 (CYP11A1) inhibitors for castration-resistant prostate cancer [3].

This application note provides a comprehensive, field-validated workflow for the preclinical screening of N,N-dimethylpiperidine-1-sulfonamide derivatives. It bridges the gap between biochemical target validation and cell-based phenotypic screening, ensuring robust, reproducible, and self-validating data generation.

Scientific Rationale & Mechanism of Action

The Pharmacophore Advantage

The strategic incorporation of the N,N-dimethylpiperidine-1-sulfonamide group into small-molecule inhibitors serves two primary functions:

  • Target Engagement: The sulfonyl oxygens and the amine nitrogen act as critical hydrogen bond acceptors and donors, respectively. In CDK4/6 inhibitors, this moiety frequently interacts with the ATP-binding hinge region (e.g., Val101 in CDK6) [1].

  • Physicochemical Optimization: The tertiary amine of the piperidine ring enhances aqueous solubility and membrane permeability, while the sulfonamide group improves metabolic stability against oxidative degradation.

Mechanistic Focus: CDK4/6 Inhibition

Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a hallmark of numerous malignancies, particularly hormone-receptor-positive (HR+) breast cancers. By competitively binding to the ATP pocket of CDK4/6, N,N-dimethylpiperidine-1-sulfonamide derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb sequesters E2F transcription factors, effectively halting the cell cycle at the G1/S checkpoint and preventing tumor proliferation.

Pathway SULF N,N-dimethylpiperidine- 1-sulfonamide Derivative CDK CDK4/6 - Cyclin D Complex SULF->CDK Competitive ATP Inhibition RB Retinoblastoma (Rb) Protein (Unphosphorylated) CDK->RB Phosphorylation (Blocked) E2F E2F Transcription Factor RB->E2F Sequesters & Inhibits CELL G1 to S Phase Cell Cycle Progression E2F->CELL Promotes Transcription

Figure 1: Mechanism of action of N,N-dimethylpiperidine-1-sulfonamide derivatives in the CDK4/6-Rb pathway.

Experimental Design & Causality (E-E-A-T)

To ensure high scientific integrity, our screening cascade is designed with built-in redundancies and orthogonal validation steps.

  • Biochemical Screening (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric ATP-consumption assays. Causality: Sulfonamide derivatives often exhibit intrinsic fluorescence or compound-mediated quenching. TR-FRET’s time-delayed signal acquisition completely bypasses this autofluorescence interference, drastically reducing false positives.

  • Phenotypic Screening (NCI-60 Adaptation): Compounds are screened across a diverse panel of human tumor cell lines (e.g., MCF-7, MDA-MB-231, LNCaP) [4]. Causality: This determines the compound's broad-spectrum efficacy and identifies specific lineage sensitivities (e.g., HR+ breast cancer lines being hypersensitive to CDK4/6 inhibition).

  • Orthogonal Validation (Flow Cytometry): Causality: A reduction in cell viability could be due to off-target cytotoxicity. Flow cytometry with Propidium Iodide (PI) staining specifically validates the mechanism of action by confirming G1/S phase arrest, proving the viability drop is target-mediated.

ScreeningWorkflow A Compound Library (Sulfonamide Derivatives) B TR-FRET Kinase Assay (Target: CDK4/6) A->B High-Throughput C Cell Viability Assay (NCI-60 Panel Adaptation) B->C IC50 < 100 nM D Flow Cytometry (Cell Cycle Analysis) C->D Selectivity Confirmed E Lead Candidate Selection D->E G1/S Arrest Validated

Figure 2: Preclinical screening cascade for N,N-dimethylpiperidine-1-sulfonamide derivatives.

Step-by-Step Methodologies

Protocol 3.1: TR-FRET Biochemical Kinase Assay (CDK4/Cyclin D1)

This protocol is a self-validating system. It requires the calculation of a Z'-factor using positive and negative controls to ensure assay robustness prior to data reporting.

Reagents & Materials:

  • Purified recombinant CDK4/Cyclin D1 enzyme complex.

  • TR-FRET Kinase Assay Kit (e.g., LANCE Ultra).

  • Positive Control: Abemaciclib or Palbociclib (Reference CDK4/6 inhibitors).

  • 384-well low-volume white microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N,N-dimethylpiperidine-1-sulfonamide derivatives in 100% DMSO. Transfer 50 nL of the compounds to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Addition: Add 5 µL of CDK4/Cyclin D1 enzyme (optimized to 0.5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of the substrate mix containing ULight-labeled substrate (50 nM) and ATP (at the empirical

    
     value, typically 10-30 µM).
    
  • Incubation & Termination: Incubate the plate for 60 minutes at RT. Stop the reaction by adding 10 µL of EDTA (10 mM final) containing the Europium-labeled anti-phospho antibody (2 nM).

  • Detection & Validation: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO wells (high signal) and Abemaciclib wells (low signal). Proceed with IC50 calculation only if

      
      .
      
Protocol 3.2: High-Throughput Cell Viability Assay (NCI-60 Adaptation)

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, MDA-MB-231, HCT-116). Seed at 2,000–5,000 cells/well (depending on doubling time) in 90 µL of complete media in 96-well clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dilute compounds in media to achieve 10X final concentration (max final DMSO = 0.1%). Add 10 µL of the diluted compounds to the cells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Abemaciclib).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is critical for cell cycle inhibitors, as it allows cells to undergo at least two doubling times, ensuring the cytostatic effect is fully captured.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® (Luminescent Cell Viability Assay) reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Analysis: Read luminescence. Normalize data to the vehicle control (100% viability) and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 3.3: Cell Cycle Analysis via Flow Cytometry

Step-by-Step Procedure:

  • Treatment: Seed MCF-7 cells in 6-well plates at

    
     cells/well. Treat with the test compound at its calculated IC50 and 
    
    
    
    concentrations for 24 hours.
  • Harvesting: Collect both floating and adherent cells (to ensure apoptotic cells are not lost). Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Dropwise, add 700 µL of ice-cold absolute ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A). Incubate in the dark for 30 minutes at RT. Causality: RNase is mandatory because PI binds to both DNA and double-stranded RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCelesta) capturing at least 10,000 single-cell events. A successful CDK4/6 inhibitor will show a statistically significant accumulation of cells in the G0/G1 phase compared to the vehicle control.

Data Presentation & Interpretation

To benchmark the efficacy of novel N,N-dimethylpiperidine-1-sulfonamide derivatives, quantitative data should be structured to highlight both biochemical potency and cellular selectivity.

Table 1: Representative Screening Profile of Lead Sulfonamide Derivatives

Compound IDTargetBiochemical IC50 (nM)MCF-7 Viability IC50 (µM)MDA-MB-231 Viability IC50 (µM)Cell Cycle Arrest Phase
Abemaciclib (Ctrl)CDK4/62.0 ± 0.30.25 ± 0.041.80 ± 0.20G1/S
Derivative A CDK4/615.4 ± 1.20.85 ± 0.10> 10.0G1/S
Derivative B CYP11A18.5 ± 0.9> 10.0> 10.0N/A (Targets LNCaP)*
Derivative C CDK4/64.2 ± 0.50.30 ± 0.052.50 ± 0.30G1/S

*Note: CYP11A1 inhibitors (e.g., Derivative B) are typically screened against androgen-dependent prostate cancer lines (e.g., LNCaP) rather than breast cancer lines [3].

References

  • Adon, T., Shanmugarajan, D., Ather, H., Ansari, S. M. A., Hani, U., Madhunapantula, S. V., & Honnavalli, Y. K. (2023). Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Aromatase Enzyme. Molecules, 28(6), 2490.[Link]

  • Freeman-Cook, K. D., Hoffman, R. L., Nagata, A., & Ninkovic, S. (2019). CDK2/4/6 inhibitors. U.S. Patent No. US10233188B2. Washington, DC: U.S.
  • Din Belle, D., Mäkelä, M., Passiniemi, M., Pietikäinen, P., & Rummakko, P. (2018). Pyran derivatives as CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibitors.
  • Shablykin, O. V., Kornii, Y. E., Dyakonenko, V. V., Shablykina, O. V., & Brovarets, V. S. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210.[Link]

Engineering Next-Generation Antivirals: Harnessing the Sulfonamide Scaffold for Target-Directed Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (


), historically recognized as the cornerstone of early antibacterial therapeutics, has evolved into a "privileged scaffold" in modern antiviral drug discovery[1][2]. Its unique physicochemical properties—including metabolic stability, favorable hydrogen-bonding geometry, and predictable pharmacokinetics—make it an ideal pharmacophore for targeting viral enzymes. This application note provides a comprehensive, expert-level guide to developing novel sulfonamide-based antivirals, focusing on the rational design and empirical validation of inhibitors targeting critical viral proteases such as HIV-1 protease and the SARS-CoV-2 Main Protease (Mpro)[3][4].

Mechanistic Rationale: The Sulfonamide Pharmacophore

To design effective antivirals, one must understand the causality behind the scaffold's success. The sulfonamide group acts as a versatile bioisostere. The tetrahedral geometry of the sulfur atom, combined with the strong electron-withdrawing nature of the oxygen atoms, creates a highly polarized microenvironment.

  • HIV-1 Protease Inhibition: In FDA-approved drugs like Darunavir and Amprenavir, the sulfonamide group acts as a critical hydrogen-bond acceptor. It interacts directly with the catalytic aspartate residues (Asp25/Asp25') or structural water molecules within the hydrophobic pocket of the protease, locking the enzyme in an inactive conformation and preventing the cleavage of viral gag-pol polyproteins[3][5].

  • SARS-CoV-2 Mpro and PLpro Inhibition: Recent structure-based drug design (SBDD) efforts have repurposed sulfonamides to target the cysteine proteases of SARS-CoV-2[4]. The oxygen atoms of the sulfonyl group form robust hydrogen-bonding networks with residues like Glu166 and His163. Concurrently, the core scaffold positions functional groups to engage in hydrophobic interactions with His41, or facilitates covalent/non-covalent anchoring to the catalytic Cys145[6].

MOA S Sulfonamide Pharmacophore (-SO2NH2) M SARS-CoV-2 Mpro Active Site S->M Binding H1 H-Bonding Network (Glu166, His163) M->H1 H2 Hydrophobic Pocket (His41) M->H2 H3 Catalytic Interaction (Cys145) M->H3 I Protease Dimerization & Activity Blockade H1->I H2->I H3->I V Inhibition of Viral Polyprotein Processing I->V

Caption: Molecular mechanism of SARS-CoV-2 Mpro inhibition by targeted sulfonamide derivatives.

Quantitative Benchmarking of Sulfonamide Derivatives

The efficacy of a novel antiviral is defined by its potency against the target (


) and its safety profile in host cells (

). The Selectivity Index (

) is the ultimate metric for progression into preclinical models.
Compound Class / ScaffoldTarget Virus / EnzymeEnzymatic

Cellular

Selectivity Index (SI)Ref
Amprenavir (Clinical)HIV-1 Protease0.08 µM>100 µM>1250[5]
Triazolo-isatin sulfonamide (6b) SARS-CoV-2 Mpro0.249 µM564.7 µg/mL130.4[7]
9-fluorenone sulfonamide (3e) SARS-CoV-2 Mpro & PLpro23.0 µM (Mpro) / 6.33 µM (PLpro)>100 µM>15[8]
1,3-benzodioxolyl sulfonamide SARS-CoV-2 Mpro15.97 µMN/AN/A[6]

Discovery and Validation Workflow

Workflow A Sulfonamide Library Synthesis & Curation B In Silico SBDD & Virtual Screening A->B C FRET-Based Mpro/PLpro Cleavage Assay B->C D Hit-to-Lead SAR Optimization C->D D->B SAR Feedback Loop E Cell-Based Antiviral & Cytotoxicity Assays D->E F In Vivo PK/PD & Preclinical Validation E->F

Caption: End-to-end workflow for the development of sulfonamide-based antiviral therapeutics.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal quality controls to prevent false positives caused by assay interference, compound autofluorescence, or non-specific cytotoxicity.

Protocol A: FRET-Based High-Throughput Screening for Mpro Inhibition

This assay measures the ability of sulfonamide derivatives to inhibit the cleavage of a fluorogenic substrate by recombinant SARS-CoV-2 Mpro[7][8].

Reagents:

  • Enzyme: Recombinant SARS-CoV-2 Mpro (expressed in E. coli).

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Dilute sulfonamide test compounds in 100% DMSO to create a 10-point dose-response curve (e.g., 100 µM to 0.1 nM).

    • Causality: Maintaining a final DMSO concentration of

      
       in the assay prevents solvent-induced enzyme denaturation.
      
  • Enzyme Pre-incubation: Add 10 nM Mpro to a 384-well black microplate. Add the test compounds and incubate at 37°C for 30 minutes.

    • Causality: Many sulfonamides act as slow-binding or covalent inhibitors[6]. Pre-incubation allows the binding equilibrium to be reached before the substrate is introduced, preventing an underestimation of potency.

  • Reaction Initiation: Add 20 µM of the FRET substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at Ex/Em = 340 nm / 490 nm.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the vehicle control (1% DMSO, full activity) and a positive control (e.g., 10 µM Nirmatrelvir or GC376, fully inhibited)[7].

    • Rule: The assay is only valid if

      
      . If 
      
      
      
      , discard the plate and recalibrate pipetting mechanics or enzyme stability.
Protocol B: Orthogonal Cell-Based Antiviral & Cytotoxicity Assay

Enzymatic inhibition does not guarantee antiviral efficacy due to cellular permeability issues or efflux pump activity. This protocol validates the true antiviral potential of the sulfonamide hits[7][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed VERO-E6 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment & Infection: Remove media. Add fresh media containing the sulfonamide compounds at varying concentrations. Immediately infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

    • Causality: Using a low MOI ensures multiple cycles of viral replication occur, maximizing the dynamic range of the assay to detect protease inhibition during viral maturation.

  • Viral RNA Quantification (Efficacy): At 48 hours post-infection (hpi), lyse the cells and extract viral RNA. Perform RT-qPCR targeting the viral N-gene. Calculate the

    
     based on the reduction in viral RNA copy number relative to the DMSO control.
    
  • Parallel MTT Assay (Cytotoxicity): In a separate, uninfected 96-well plate treated identically with the compounds, add MTT reagent (0.5 mg/mL) at 48 hours. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the

    
    .
    
  • Self-Validation Checkpoint (Selectivity Index): Calculate

    
    .
    
    • Rule: A compound must exhibit an

      
       to be considered a specific antiviral rather than a general cytotoxin. Compounds failing this metric are routed back to the SBDD phase (Diagram 1) to optimize the sulfonamide periphery for reduced host toxicity.
      

References

  • Sulfonamides: Antiviral Strategy for Neglected Tropical Disease Virus ResearchGate[Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold PMC - National Institutes of Health[Link]

  • Anticancer and Antiviral Sulfonamides ProQuest[Link]

  • Antiviral Sulfonamide Derivatives PubMed - National Institutes of Health[Link]

  • In Silico Development of SARS-CoV-2 Non-covalent Mpro Inhibitors: A Review Preprints.org[Link]

  • 9-fluorenone-based synthetic sulfonamide compounds as dual inhibitors of SARS-CoV-2 Main-Protease and Papain-like Protease PubMed - National Institutes of Health [Link]

  • Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease Frontiers[Link]

  • Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease Taylor & Francis[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethylpiperidine-1-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Piperidine Sulfonylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of N,N-dimethylpiperidine-1-sulfonamide (Target Molecule) presents a specific challenge in medicinal chemistry: the electrophilic deactivation of the sulfonyl center. Unlike highly reactive benzenesulfonyl chlorides, the dimethylsulfamoyl chloride reagent (


) possesses an electron-donating nitrogen atom that stabilizes the S-Cl bond, significantly reducing its reactivity toward nucleophiles like piperidine.

Low yields in this synthesis are rarely due to "bad luck"; they are almost always caused by competitive hydrolysis (due to the slow reaction rate allowing moisture to interfere) or incomplete conversion (due to insufficient activation). This guide provides the protocols and troubleshooting logic to maximize yield, shifting from the standard 40-60% range to >85%.

Part 1: The Core Reaction & Mechanism[1]

The Challenge: The dimethylamino group on the sulfonyl chloride donates electron density into the sulfur atom (resonance effect), making it a sluggish electrophile . Standard "mix and stir" protocols used for tosylations often fail here because the reaction is too slow, allowing trace water to hydrolyze the reagent before the piperidine can attack.

The Solution: We must enhance electrophilicity using nucleophilic catalysis (DMAP) and ensure strict anhydrous conditions to eliminate the hydrolysis pathway.

Visualizing the Reaction Pathway

The following diagram outlines the kinetic competition between the desired product formation and the hydrolysis yield-killer.

ReactionPathway Reagent Dimethylsulfamoyl Chloride (Slow Electrophile) Intermediate N-Sulfonylpyridinium Salt (Highly Reactive) Reagent->Intermediate Fast w/ DMAP Product Target Sulfonamide (High Yield) Reagent->Product Slow (Uncatalyzed) Byproduct Sulfonic Acid (Yield Loss) Reagent->Byproduct + Water (Hydrolysis) Piperidine Piperidine (Nucleophile) DMAP DMAP Catalyst (Activator) Intermediate->Product + Piperidine Water Trace Water (Impurity)

Caption: Kinetic competition between DMAP-catalyzed product formation and moisture-driven hydrolysis.

Part 2: Optimized Experimental Protocol

Do not rely on generic sulfonylation procedures. Use this specific protocol designed for deactivated sulfamoyl chlorides.

Reagents & Stoichiometry Table

ReagentEquiv.[1][2]RoleCritical Note
Piperidine 1.0NucleophileEnsure it is dry; distill over KOH if old.
Dimethylsulfamoyl Chloride 1.2 - 1.5ElectrophileHydrolysis Prone. excess required to account for trace moisture.
Triethylamine (TEA) 2.0BaseScavenges HCl. DIPEA is a valid alternative.
DMAP 0.1 - 0.2CatalystMandatory. Forms reactive intermediate to outcompete water.
DCM or Acetonitrile SolventMediumMust be Anhydrous. Water content <50 ppm.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve Piperidine (1.0 eq), TEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool to 0°C . Add Dimethylsulfamoyl chloride (1.2 eq) dropwise.

    • Why 0°C? Although the reaction is slow, the initial mixing can be exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) .

    • Crucial Step: If TLC shows <50% conversion after 4 hours, heat to reflux (40°C) . The deactivated electrophile often requires thermal energy to overcome the activation barrier.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). Look for the disappearance of Piperidine (stains with Ninhydrin/Iodine).

  • Workup:

    • Quench with water.[3][4]

    • Acid Wash: Wash organic layer with 1M HCl (removes unreacted Piperidine, DMAP, and TEA).

    • Base Wash: Wash with Sat.

      
       (removes hydrolyzed sulfonic acid byproduct).
      
    • Dry/Concentrate: Dry over

      
      , filter, and concentrate.
      
Part 3: Troubleshooting & FAQs
Q1: My yield is stuck at 40%. The reagent disappears, but product mass is low.

Diagnosis: Hydrolysis Competition. Your sulfamoyl chloride is reacting with water instead of piperidine. Even "dry" solvents can contain enough water to kill 20-30% of your reagent if the main reaction is slow. Fix:

  • Switch Solvent: Use Anhydrous Acetonitrile (

    
    ) instead of DCM. It is more polar, which stabilizes the transition state, accelerating the amine attack relative to hydrolysis.
    
  • Increase Reagent: Bump Dimethylsulfamoyl chloride to 1.5 equivalents .

  • Check Reagent Quality: Dimethylsulfamoyl chloride degrades over time. Run a proton NMR of the reagent in

    
    . If you see a broad peak (acid proton) or shifted methyls, distill it before use.
    
Q2: I see a spot on TLC that isn't product or starting material.

Diagnosis: Bis-sulfonylation or Sulfamide formation. While rare with secondary amines, impurities in the piperidine (like primary amine contaminants) can lead to side products. More likely: It is the Sulfonic Acid byproduct (


).
Fix:  Ensure your workup includes a thorough Basic Wash (

or NaOH)
. The sulfonic acid is water-soluble at high pH and will be removed from the organic layer.
Q3: The reaction is incredibly slow. After 24h, I still have starting material.

Diagnosis: Steric/Electronic Deactivation. The dimethylamino group makes the sulfur center electron-rich. Fix:

  • Heat it up: Reflux in DCM (40°C) or Acetonitrile (80°C). This substrate is thermally stable.

  • Catalytic Boost: Increase DMAP to 0.5 eq .

  • Alternative Route (The "Reverse" Addition):

    • Step 1: React Piperidine with Sulfuryl Chloride (

      
      ) at -78°C to form Piperidine-1-sulfonyl chloride.
      
    • Step 2: Add Dimethylamine (gas or THF solution) to the crude chloride.

    • Why? Piperidine-1-sulfonyl chloride is often more reactive/cleaner to generate in situ than buying degraded dimethylsulfamoyl chloride.

Q4: How do I purify the product? It's an oil/low-melting solid.

Guidance: [5]

  • If Solid: Recrystallize from Ethanol/Heptane or IPA/Water .

  • If Oil: The product is likely lipophilic.

    • Column Chromatography: Elute with Hexane:EtOAc (start 90:10, gradient to 60:40).

    • Distillation: High vacuum distillation (Kugelrohr) is effective if the byproduct profile is complex.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose yield issues in real-time.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC: Is Piperidine consumed? Start->CheckTLC YesConsumed Yes: Piperidine Gone CheckTLC->YesConsumed Yes NoConsumed No: Piperidine Remains CheckTLC->NoConsumed No CheckProduct Is Product Spot Strong? YesConsumed->CheckProduct SlowRxn Diagnosis: Low Reactivity Fix: Add Heat, Add DMAP NoConsumed->SlowRxn Hydrolysis Diagnosis: Reagent Hydrolysis Fix: Dry Solvents, Increase Reagent eq. CheckProduct->Hydrolysis No (Weak Spot) WorkupLoss Diagnosis: Loss in Workup Fix: Check Aqueous Layer pH CheckProduct->WorkupLoss Yes (Strong Spot)

Caption: Decision matrix for diagnosing yield failures in sulfonamide synthesis.

References
  • BenchChem Technical Support . (2025). Optimization of Sulfonamide Synthesis: Troubleshooting Low Yields. Retrieved from

  • National Institutes of Health (NIH) . (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl chloride. Organic & Biomolecular Chemistry. Retrieved from

  • Sigma-Aldrich . (2025). Product Specification: N,N-Dimethylpiperazine-1-sulfonamide (Analog Reference). Retrieved from

  • Organic Chemistry Portal . (2024). Sulfonamide Synthesis by Alkylation or Arylation. Retrieved from

  • EvitaChem . (2025). Dimethylsulfamoyl chloride: Chemical Reactions and Hydrolysis Rates. Retrieved from

Sources

Technical Support Center: Purification of N,N-Dimethylpiperidine-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of sulfonamides. The synthesis of N,N-dimethylpiperidine-1-sulfonamide derivatives typically involves the reaction of a piperidine core with dimethylsulfamoyl chloride in the presence of a tertiary amine base[1].

The purification challenges usually stem from a misunderstanding of two factors: the unexpected hydrolytic stability of sulfamoyl chlorides and the strong hydrogen-bonding capacity of the sulfonamide group[2]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is there a persistent singlet at ~2.9 ppm in my ¹H NMR after standard aqueous workup? Causality: The singlet at ~2.9 ppm (in CDCl₃) corresponds to the N,N-dimethyl groups of unreacted dimethylsulfamoyl chloride[1]. Unlike typical acyl chlorides, sulfamoyl chlorides are surprisingly resistant to neutral or mildly basic hydrolysis at room temperature. A standard saturated NaHCO₃ wash will not efficiently destroy it, allowing it to carry over into your organic phase. Solution: Implement a chemical quench. Add a water-soluble primary amine, such as ethanolamine, to the crude mixture 30 minutes prior to workup. This converts the unreacted electrophile into a highly polar, water-soluble sulfonamide that partitions completely into the aqueous layer during extraction.

Q2: My compound is co-eluting with the amine base (e.g., DIPEA/TEA) during silica gel chromatography. How do I separate them? Causality: N,N-dimethylpiperidine-1-sulfonamide is relatively non-polar, but the crude mixture contains tertiary amine bases used in the synthesis. If the acidic wash was insufficient, the free base of TEA/DIPEA will streak on silica and co-elute with your product. Solution: Prioritize removal before chromatography. Wash the organic layer with 1M HCl. The target product will remain in the organic layer, while TEA/DIPEA protonates and moves to the aqueous layer.

Q3: I am losing my product during the 1M HCl wash. Is my product forming a water-soluble salt? Causality: A common misconception is that N,N-dimethylpiperidine-1-sulfonamide is basic due to the piperidine ring. However, the piperidine nitrogen is directly bonded to the highly electron-withdrawing sulfonyl group, completely delocalizing its lone pair. The parent molecule is neutral and will not protonate in 1M HCl. If you are losing product to the aqueous layer, it is likely due to the presence of additional basic functional groups on substituted derivatives (e.g., a 4-amino group forming a hydrochloride salt)[3]. Solution: If working with the parent compound, ensure you are using a non-polar extraction solvent like dichloromethane (DCM). If working with a basic derivative (like 4-amino-N,N-dimethylpiperidine-1-sulfonamide), skip the acidic wash and rely entirely on chromatography, or use a carefully buffered extraction at pH 10.

Part 2: Physicochemical Profile & Partitioning Data

To design a self-validating purification system, you must understand the partitioning logic of your crude mixture.

ComponentFunction / StatuspKa (Conjugate Acid)Lipophilicity (LogP approx.)Removal Strategy
N,N-dimethylpiperidine-1-sulfonamide Target ProductN/A (Neutral)~1.5 to 2.0Retained in organic phase
Piperidine Starting Material11.20.81M HCl wash (partitions to aq)
N,N-Diisopropylethylamine (DIPEA) Base10.52.61M HCl wash (partitions to aq)
Dimethylsulfamoyl chloride ElectrophileN/A~0.5Ethanolamine quench → aq phase
Dimethylsulfamic acid Hydrolysis Byproduct< 1.0< 0.0Sat. NaHCO₃ wash (partitions to aq)

Part 3: Experimental Protocols

Protocol A: Chemically-Quenched Liquid-Liquid Extraction (CQ-LLE)

Purpose: To isolate the neutral sulfonamide from unreacted electrophile and amine bases prior to chromatography.

  • Chemical Quenching: To the crude reaction mixture in dichloromethane (DCM) (approx. 10 volumes), add 1.5 equivalents of ethanolamine relative to the initial dimethylsulfamoyl chloride input. Stir vigorously at room temperature for 30–45 minutes.

  • First Aqueous Wash (Acidic): Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper and invert gently, venting frequently. Allow phases to separate. Drain the lower organic layer (DCM) into a clean flask.

    • Self-Validation: The aqueous layer must have a pH < 2. This confirms the removal of DIPEA, unreacted piperidine, and the ethanolamine-quenched sulfamoyl adduct.

  • Second Aqueous Wash (Basic): Return the organic layer to the separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Extract and separate.

    • Self-Validation: The aqueous layer must have a pH > 7. This confirms the neutralization and removal of any residual acidic species (e.g., dimethylsulfamic acid).

  • Drying & Concentration: Wash the organic layer with saturated NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure (30°C, 250 mbar) to yield the crude product.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Purpose: Final polishing of the compound to >98% purity, preventing sulfonamide streaking on acidic silanol groups[2].

  • Column Preparation: Slurry pack a silica gel column using Hexanes/Ethyl Acetate (70:30, v/v) containing 1% Triethylamine (TEA). Flush with at least 2 column volumes (CV) of this deactivated eluent.

  • Loading: Dissolve the crude product in a minimum amount of DCM. Apply evenly to the top of the silica bed.

  • Elution: Elute using a gradient of 70:30 to 50:50 Hexanes/Ethyl Acetate (maintaining 1% TEA).

  • Validation & Isolation: Monitor fractions by TLC (UV 254 nm or KMnO₄ stain). The product typically elutes at Rf ~0.4 in 50:50 Hex/EtOAc. Pool product-containing fractions and concentrate. To remove residual TEA, co-evaporate with toluene (2 x 10 mL) followed by high vacuum drying for 12 hours.

Part 4: Workflow Visualizations

LLE_Workflow Crude Crude Reaction Mixture (Product, DIPEA, SM) Quench Ethanolamine Quench (30 min, RT) Crude->Quench AcidWash 1M HCl Wash Quench->AcidWash Aq1 Aqueous Layer (DIPEA-HCl, Quenched SM) AcidWash->Aq1 Phase Separation Org1 Organic Layer (Product, Neutral Impurities) AcidWash->Org1 Phase Separation BaseWash Sat. NaHCO3 Wash Org1->BaseWash Aq2 Aqueous Layer (Trace Acid) BaseWash->Aq2 Phase Separation Org2 Organic Layer (Pure Product) BaseWash->Org2 Phase Separation

Liquid-Liquid Extraction workflow emphasizing chemical quenching and acid-base partitioning.

Quench_Mechanism SM Dimethylsulfamoyl Chloride (Lipophilic, Unreactive to H2O) Product Quenched Adduct (Highly Polar, Water Soluble) SM->Product Nucleophilic Substitution Amine Ethanolamine (Primary Amine) Amine->Product Rapid Reaction at RT

Conversion of unreacted starting material into a highly polar aqueous-soluble adduct.

References

1.[3] Title: 4-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride Source: Chem-Space URL: [Link] 2.[1] Title: US10233188B2 - CDK2/4/6 inhibitors Source: Google Patents URL: 3.[2] Title: CA2516234A1 - N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors Source: Google Patents URL:

Sources

troubleshooting N-alkylation side reactions in piperidine chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine N-Alkylation & Functionalization Subject: Troubleshooting Guide for Secondary Amine Alkylation Ticket ID: PIP-ALK-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

I understand the frustration. You see the spot on the TLC, but the NMR shows a mixture of starting material, the desired tertiary amine, and the dreaded quaternary ammonium salt. Or perhaps your alkyl halide has vanished, converted entirely into an alkene.

Piperidine is a deceptive scaffold. As a cyclic secondary amine, it is highly nucleophilic (


 of conjugate acid 

11.2), making it prone to "runaway" reactions. This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic pitfalls of N-alkylation.

Visual Troubleshooting: The Reaction Landscape

Before we dive into specific fixes, use this decision tree to diagnose your current failure mode.

Piperidine_Troubleshooting Start Diagnostic Start: What is the major impurity? Quat Quaternary Ammonium Salt (Spot stuck on baseline) Start->Quat Over-Alkylation Alkene Alkene Formation (Elimination Product) Start->Alkene E2 Elimination NoRxn No Reaction / Low Conversion Start->NoRxn Steric/Electronic Deactivation Sol_RedAm SOLUTION: Switch to Reductive Amination (STAB) Quat->Sol_RedAm Primary Fix Sol_Base SOLUTION: Change Base/Solvent (Lower Basicity, Higher Nucleophilicity) Alkene->Sol_Base Avoid strong bases (e.g., NaH, KOtBu) Sol_Act SOLUTION: Finkelstein Cond. or Lewis Acid Cat. NoRxn->Sol_Act Increase Electrophilicity

Figure 1: Diagnostic decision tree for identifying the root cause of N-alkylation failure.

Issue 1: The "Poly-Alkylation" Trap (Quaternization)

User Complaint: "I am trying to mono-alkylate piperidine with an alkyl bromide. I used 1 equivalent of the halide, but I'm getting a mix of starting material, product, and a water-soluble solid that won't extract."

Technical Analysis: The product of your reaction (a tertiary amine) is often more nucleophilic than the starting piperidine (secondary amine) due to the inductive electron-donating effect of the new alkyl group. This leads to a kinetic competition where the product attacks the remaining alkyl halide faster than the starting material does.

The Fix: Reductive Amination (The "Abdel-Magid" Protocol) Stop trying to control the stoichiometry of a runaway


 reaction. Switch to reductive amination. This separates bond formation into two discrete steps: iminium formation (reversible) and reduction (irreversible).

Protocol: Reductive Amination using STAB Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[1]

  • Stoichiometry:

    • Piperidine: 1.0 equiv[2]

    • Aldehyde/Ketone: 1.0–1.1 equiv

    • Sodium Triacetoxyborohydride (STAB): 1.4 equiv[3]

    • Acetic Acid (AcOH): 1.0 equiv (Crucial for ketones; optional for aldehydes)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1][4][5]

  • Step-by-Step:

    • Mix: Dissolve piperidine and the carbonyl compound in DCE under

      
      .
      
    • Acidify: If using a ketone, add AcOH.[5] This catalyzes the formation of the iminium ion.

    • Reduce: Add STAB as a solid in one portion.

      • Why STAB? Unlike

        
        , STAB is electronically tuned to reduce the iminium ion but is too bulky and electron-poor to reduce the aldehyde/ketone rapidly. This chemoselectivity prevents side reactions.
        
    • Quench: Stir 2–4 hours. Quench with saturated aqueous

      
      .[2][6][7]
      
    • Workup: Extract with DCM. The product is the tertiary amine. No quaternary salt is possible because the intermediate iminium cannot react twice.

Data Comparison: Reducing Agents

ReagentSelectivityRisk of Side RxnRecommended?
Sodium Borohydride (

)
Low (Reduces Aldehydes)High (Alcohols formed)No
Sodium Cyanoborohydride (

)
HighToxic (HCN gas risk)Only if necessary
Sodium Triacetoxyborohydride (STAB) Excellent Low YES

Issue 2: The "Vanishing Yield" (Elimination vs. Substitution)

User Complaint: "I used a secondary alkyl halide (e.g., Isopropyl bromide). The halide is gone, but I isolated very little piperidine product. The NMR shows vinylic protons."

Technical Analysis: You are fighting a battle between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (Substitution) and 

(Elimination). Piperidine is a base.[2][6][8] If you add an auxiliary base like

or

, or if you heat the reaction, you promote the

pathway, stripping a proton from the

-carbon of the alkyl halide to form an alkene.

The Fix: Modulate Basicity and Solvent Polarity To favor


, you need to maximize nucleophilicity while minimizing basicity.
  • Change the Base:

    • Avoid:

      
      , 
      
      
      
      ,
      
      
      . These are hard, strong bases that drive elimination.[8]
    • Use:

      
       or 
      
      
      
      . These are milder.[1][7] Cesium ("The Cesium Effect") improves solubility in organic solvents, increasing the effective concentration of the nucleophile.
  • Change the Solvent:

    • Avoid: Ethanol/Methanol (Protic solvents solvate the nucleophile, reducing its reactivity).

    • Use: Acetonitrile (MeCN) or Acetone. These are polar aprotic. They solvate the cation (

      
      ), leaving the piperidine/carbonate anion "naked" and more reactive for substitution.
      

Protocol: Optimized


 Alkylation 
  • Setup: Dissolve Piperidine (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base: Add

    
     (3.0 equiv, anhydrous/powdered).
    
  • Addition: Add Alkyl Halide (1.1 equiv).

    • Tip: If the halide is a bromide or chloride, add a catalytic amount (0.1 equiv) of NaI or KI (Finkelstein condition). This converts the alkyl-Cl to the more reactive alkyl-I in situ.

  • Temperature: Start at Room Temperature . Only heat to 40–60°C if absolutely necessary. High heat favors Elimination (

    
    ).
    

Issue 3: Regioselectivity in Substituted Piperidines

User Complaint: "I have a substituent at the C2 position (2-methylpiperidine). The reaction is incredibly slow."

Technical Analysis: The "Guanidine Effect" or steric clash. Substituents at the 2- or 6-position create significant steric hindrance around the nitrogen lone pair. Standard


 attacks will fail or require forcing conditions that lead to elimination.

The Fix:

  • Microwave Irradiation: Short bursts of high energy can overcome the activation barrier without prolonged exposure to thermal degradation conditions.

  • Switch to Reductive Amination (Again): The formation of the iminium ion changes the hybridization of the nitrogen from

    
     to 
    
    
    
    , flattening the ring and temporarily relieving some steric strain, allowing the reduction to proceed.

Mechanism Visualization

The following diagram illustrates the competing pathways for a piperidine reacting with a secondary alkyl halide.

Reaction_Pathways Piperidine Piperidine (Nucleophile) Transition Transition State Piperidine->Transition RX Alkyl Halide (Electrophile) RX->Transition Product Tertiary Amine (Desired Product) Transition->Product SN2 (Polar Aprotic, Mild Base) Alkene Alkene (Elimination Side-Product) Transition->Alkene E2 (High Temp, Strong Base) Quat Quaternary Salt (Over-Alkylation) Product->Quat Reaction with excess R-X (Uncontrolled Stoichiometry)

Figure 2: Kinetic competition between Substitution (


), Elimination (

), and Over-alkylation.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][7][9] J. Org.[1][10] Chem. 1996 , 61, 3849–3862.[1] Link

  • Salvatore, R. N. ; Yoon, C. H.; Jung, K. W. Synthesis of Secondary Amines.[11] Tetrahedron 2001 , 57, 7785–7811. Link

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][9] J. Am. Chem. Soc. 1971 , 93, 2897–2904. Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Technical Support: Stability of N,N-Dimethylpiperidine-1-sulfonamide in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of N,N-dimethylpiperidine-1-sulfonamide (also known as Piperidine-1-sulfonic acid dimethylamide) under acidic conditions. This document is designed for researchers utilizing this scaffold in medicinal chemistry (e.g., ALK inhibitor synthesis) or electrolyte formulation.[1][2]

Executive Summary: Stability Profile

N,N-dimethylpiperidine-1-sulfonamide is a tertiary sulfamide (


). Chemically, this moiety exhibits significantly higher stability against acid-catalyzed hydrolysis compared to primary sulfonamides or sulfinamides due to the steric hindrance and lack of acidic protons on the nitrogen atoms.
  • Mild to Moderate Acid (e.g., 10% HCl, TFA, AcOH at RT): High Stability. The compound typically survives standard deprotection protocols (e.g., Boc-removal with TFA) and acidic workups without significant degradation.[1]

  • Strong Acid / High Temperature (e.g., Conc.[1]

    
    , Refluxing HCl): Susceptible to Hydrolysis.  Prolonged exposure to harsh acidic conditions, especially at elevated temperatures, will drive the cleavage of the S-N bond, releasing piperidine and dimethylamine as ammonium salts.[1]
    
  • Key Risk Factor: The presence of nucleophilic solvents (e.g., MeOH, EtOH) under acidic conditions can accelerate degradation via solvolysis (alcoholysis).[1][2]

Mechanistic Insight: Acid-Catalyzed Hydrolysis

The degradation of N,N-dimethylpiperidine-1-sulfonamide under acidic conditions follows a nucleophilic substitution mechanism at the sulfur atom. Unlike amides (


), sulfamides possess a tetrahedral sulfur center which is less electrophilic, but protonation can activate the leaving group.
Degradation Pathway
  • Protonation: The sulfonyl oxygen or one of the nitrogen atoms is protonated.[1] While the sulfonyl oxygen is the most basic site, protonation of the nitrogen (though thermodynamically less favorable) creates a better leaving group.[1][2]

  • Nucleophilic Attack: Water (or solvent) attacks the electrophilic sulfur atom.[1][2]

  • S-N Bond Cleavage: The bond breaks, releasing the amine (Piperidine or Dimethylamine) and the corresponding sulfamic acid derivative.[1]

  • Final Decomposition: The intermediate sulfamic acids are unstable in water and rapidly hydrolyze to sulfuric acid and the second amine.[1]

HydrolysisMechanism Start N,N-Dimethylpiperidine- 1-sulfonamide Protonation Protonated Intermediate (Activated S-N bond) Start->Protonation + H+ (Acid) Transition Tetrahedral Transition State Protonation->Transition + H2O (Nu) Cleavage S-N Bond Cleavage Transition->Cleavage Rate Limiting Step Products Degradation Products: Piperidine + Dimethylamine + H2SO4 Cleavage->Products Rapid Hydrolysis

Figure 1: Proposed mechanism for the acid-catalyzed hydrolysis of N,N-dimethylpiperidine-1-sulfonamide.

Troubleshooting Guide

Use this guide if you observe loss of material or unexpected peaks during HPLC/LC-MS analysis.

Symptom Probable Cause Diagnostic Action Corrective Measure
Loss of Product (Low Yield) Precipitation of Salt: The sulfonamide is neutral, but degradation releases amines which form salts.Check pH of aqueous layer.[3] If acidic, amines are trapped as salts.[1]Basify the aqueous layer (pH > 12) to extract free amines (if checking for degradation) or ensure the sulfonamide is extracted with organic solvent (DCM/EtOAc) before basification if intact.[1][2]
New Peak: m/z ~86 (Piperidine) S-N Hydrolysis (Ring Side): Cleavage of the piperidine ring.[1][2]Perform LC-MS. Look for Piperidine mass (M+H = 86).[1][2]Reduce temperature.[1][2] Switch from mineral acids (HCl) to organic acids (TFA) or dilute the acid concentration.[1][2]
New Peak: m/z ~46 (Dimethylamine) S-N Hydrolysis (Tail Side): Cleavage of the dimethylamine group.[1][2]Look for Piperidine-1-sulfonic acid (M+H = 166) or Dimethylamine.Avoid refluxing conditions.[1] Ensure water content is minimized if using Lewis acids.[1]
Product disappears in MeOH/H+ Solvolysis (Alcoholysis): Methanol acts as a nucleophile, replacing the amine.[1][2]Check for methyl ester formation (Piperidine-SO3-Me).Switch solvent to non-nucleophilic media (e.g., DCM, THF, or Acetonitrile) during acidic steps.[1]
Experimental Protocols
Protocol A: Acid Stability Stress Test (HPLC)

Validate the stability of your specific batch before scale-up.

Materials:

  • N,N-dimethylpiperidine-1-sulfonamide (10 mg)

  • Solvent: Acetonitrile (ACN)[1][2]

  • Acid: 1M HCl and Trifluoroacetic acid (TFA)[1][2]

  • HPLC Vials[1][2]

Procedure:

  • Preparation: Dissolve 10 mg of compound in 1 mL ACN.

  • Control: Transfer 100 µL to a vial + 900 µL water. (Inject at T=0).

  • Test Condition 1 (Mild): Transfer 100 µL to vial + 900 µL 10% TFA in water.

  • Test Condition 2 (Strong): Transfer 100 µL to vial + 900 µL 1M HCl .

  • Incubation: Incubate both vials at 40°C for 24 hours.

  • Analysis: Analyze by HPLC-UV (210 nm or 254 nm) or LC-MS.

    • Pass Criteria: >98% recovery of parent peak area relative to Control.

    • Fail Criteria: Appearance of Piperidine or Sulfuric acid peaks; >5% loss of area.[1]

Protocol B: Safe Workup of Acidic Reactions

If the compound was exposed to acid, follow this to prevent degradation during isolation.

  • Cool Down: Cool the reaction mixture to 0°C immediately.

  • Quench: Slowly add saturated NaHCO3 or NaOH (1M) until pH is neutral (pH 7-8). Do not overshoot to pH 14 if other sensitive groups are present.[1]

  • Extraction: Extract immediately with DCM or EtOAc.[1] Sulfamides are lipophilic and will partition into the organic phase.[1]

  • Wash: Wash organic layer with brine, dry over Na2SO4, and concentrate at <40°C.

Frequently Asked Questions (FAQs)

Q1: Can I use concentrated HCl to remove a Boc group elsewhere in the molecule without affecting the sulfamide? A: Generally, yes.[1] The sulfamide bond is significantly more stable than a Boc-carbamate. Standard Boc deprotection (4M HCl in Dioxane or 20-50% TFA in DCM for 1-2 hours at RT) is compatible with N,N-dimethylpiperidine-1-sulfonamide. However, avoid heating the mixture.

Q2: Is this compound stable to Lewis Acids (e.g., AlCl3, BF3·OEt2)? A: Tertiary sulfamides are relatively stable to Lewis acids in aprotic solvents.[1][2] However, in the presence of moisture, Lewis acids can catalyze hydrolysis.[1] Ensure anhydrous conditions.

Q3: I see a peak at M+H 166 in LCMS. What is it? A: This corresponds to Piperidine-1-sulfonic acid (or its zwitterion). This indicates the loss of the dimethylamine group (


), suggesting partial hydrolysis.[1] This usually occurs only under vigorous acidic forcing conditions.[1][2]

Q4: Why is my compound degrading in Methanolic HCl? A: You are likely observing alcoholysis .[1] The methanol oxygen attacks the sulfur, displacing the amine.[1] Use Isopropanol (more sterically hindered) or a non-nucleophilic solvent like Dioxane or THF.[1][2]

References
  • Chemical Structure & Properties

    • PubChem Compound Summary for CID 28753772 (Related Analog). National Center for Biotechnology Information (2025).[1][2] Link

  • Sulfonamide/Sulfamide Hydrolysis Mechanisms

    • Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials (2012). Describes the kinetics of S-N bond cleavage under environmental pH conditions. Link

    • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry (2017). Discusses the stability differences between sulfonamides and the conditions required for cleavage. Link[1][2]

  • Application in Drug Synthesis (ALK Inhibitors)

    • Tetracyclic compounds as ALK inhibitors. Patent WO2010143664 (2010).[1][2] Describes the synthesis of Alectinib analogs using piperidine-1-sulfonic acid dimethylamide as a stable intermediate during acidic condensation steps. Link

Sources

Technical Support Center: Purification of Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Where do impurities in a final product typically come from?

A1: Impurities in a final product can arise from several sources. These include unreacted starting materials that are carried through the reaction and workup process, contaminants present in the initial starting materials, and byproducts formed from side reactions.[1] Additionally, degradation of either the starting materials or the product during the reaction or purification can also introduce impurities.[1]

Q2: How do I select the best initial purification technique to remove unreacted starting materials?

A2: The initial choice of purification technique is dictated by the physical and chemical properties of both your desired product and the unreacted starting materials.[1] A logical approach to this selection process is crucial for an efficient workflow.

Q3: What is the most effective way to remove a highly polar starting material from a less polar product?

A3: A highly effective and straightforward method for this scenario is liquid-liquid extraction.[1] You can often wash an organic solution containing your non-polar product with water or a brine solution to remove the polar impurities.[1] Another approach is to pass the mixture through a small plug of silica gel, which will retain the polar starting material and allow your non-polar product to pass through.[1]

Q4: My product and starting material have very similar polarities. What is the best purification strategy?

A4: When dealing with compounds of similar polarity, column chromatography is often the most powerful purification technique.[1][2] By carefully selecting the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system), you can exploit subtle differences in their affinities for these phases to achieve separation.[2] High-performance liquid chromatography (HPLC) offers even greater resolving power for challenging separations.[2][3]

Q5: When is crystallization a suitable method for purification?

A5: Crystallization is an excellent purification method for solid compounds, particularly when the desired product and impurities have different solubilities in a given solvent.[4][5] The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly.[6] The desired compound will preferentially crystallize out of the solution, leaving the impurities behind in the solvent.[7]

Troubleshooting Guides and In-Depth Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common purification techniques.

Decision-Making Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification technique based on the properties of your product and starting materials.

Caption: A workflow for selecting a purification technique.[1]

Crystallization & Recrystallization

Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[4][5][6] Recrystallization is a subsequent purification step where the crystallized solid is redissolved and crystallized again to achieve higher purity.[4]

Core Principle: This method relies on the principle that the solubility of most solids increases with temperature. An impure solid is dissolved in a hot solvent in which the desired compound is soluble at high temperatures but less soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[6] Upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] The impurities should ideally be either insoluble in the hot solvent or very soluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to dissolve the desired product.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.[1]

Troubleshooting Crystallization
Problem Potential Cause Solution
Product does not crystallize Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution cooled too quickly.Reheat the solution and allow it to cool more slowly.
The product is highly soluble even at low temperatures.Try adding a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat until clear and cool slowly.
Oily precipitate forms instead of crystals The boiling point of the solvent is higher than the melting point of the product.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, then cool slowly.
Low recovery of the product Too much solvent was used.Concentrate the filtrate and cool to recover more product.
The product is significantly soluble in the cold solvent.Use a different solvent or a solvent mixture.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter the solution quickly.
Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a versatile technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10]

Core Principle: The separation is based on the differential partitioning of a compound between two immiscible liquids.[11] A compound will preferentially dissolve in the solvent in which it has higher solubility.

Experimental Protocol: Acid-Base Extraction

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[1]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[1]

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[1] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated acidic starting material will be in the aqueous layer, while the neutral product remains in the organic layer.

  • Draining: Drain the lower aqueous layer.[1]

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.[1]

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any residual water.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[1]

Troubleshooting Liquid-Liquid Extraction
Problem Potential Cause Solution
Emulsion formation Vigorous shaking of certain solutions.Add brine to help break the emulsion.[12]
Gently swirl the separatory funnel instead of shaking vigorously.
Filter the mixture through a pad of Celite.[12]
Poor separation of layers The densities of the two phases are too similar.Add a solvent with a different density to one of the phases.
Product loss to the aqueous layer The product has some solubility in the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent.[12]
The pH of the aqueous layer is not optimal.Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
Column Chromatography

Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2]

Core Principle: The separation is based on the different affinities of the compounds in the mixture for the stationary phase (adsorbent) and the mobile phase (eluent). Compounds that have a stronger affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly.[2]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent or a less polar solvent and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase through the column, starting with a non-polar solvent and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using a technique like Thin-Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation Inappropriate solvent system.Optimize the solvent system using TLC before running the column.
Column was not packed properly (channeling).Repack the column carefully to ensure a uniform packing.
The sample was loaded in too much solvent.Use the minimum amount of solvent to dissolve the sample for loading.
Cracked column bed The column ran dry.Ensure the top of the stationary phase is always covered with solvent.
Streaking of compounds on the column The compound is not very soluble in the eluent.Choose a more appropriate solvent system.
The sample is too acidic or basic.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Distillation

Distillation is a purification technique used to separate liquids with different boiling points.[13][14]

Core Principle: When a mixture of liquids is heated, the component with the lower boiling point will vaporize to a greater extent.[15] The vapor is then condensed and collected, resulting in a liquid that is enriched in the more volatile component.[16]

Types of Distillation
  • Simple Distillation: Used to separate liquids with a large difference in boiling points (>25 °C).[13][14]

  • Fractional Distillation: Used for separating liquids with closer boiling points. A fractionating column is used to provide a large surface area for repeated vaporization and condensation cycles.[13][17]

  • Vacuum Distillation: Used for purifying compounds that have very high boiling points or are thermally unstable and would decompose at their atmospheric boiling point.[16][18] By reducing the pressure, the boiling point of the liquid is lowered.[18]

  • Steam Distillation: Used for purifying temperature-sensitive compounds that are immiscible with water.[14][18] Steam is passed through the mixture, and the volatile compound co-distills with the water at a lower temperature.[18]

Troubleshooting Distillation
Problem Potential Cause Solution
Bumping (violent boiling) Uneven heating.Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
No distillate collected The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head.
Insufficient heating.Increase the heating rate.
Leaks in the apparatus.Check all joints and connections for a proper seal.
Flooding of the fractionating column The heating rate is too high.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.

References

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • SOP: CRYSTALLIZATION.
  • Recrystallization and Crystallization.
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 04).
  • Liquid-Liquid Extraction: An Overview | Syrris.
  • Chemistry Precipitation Reaction - sathee jee.
  • Methods of Purification of Organic Compounds - Class 11 Chemistry Notes.
  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen.
  • Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024, May 17).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Purification Methods of Organic Compounds - Research and Reviews. (2021, September 06).
  • Purification strategies to remove starting material impurities - Benchchem.
  • DISTILLATION.
  • How to Eliminate Impurities in Precipitation - Unacademy.
  • Separation Methods.
  • Crystallisation Techniques. (2006, January 08).
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis.
  • Chromatography - Purification of organic compounds - BrainKart. (2018, September 30).
  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 09).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).
  • Technical Support Center: Troubleshooting Low-Yield Chemical Reactions - Benchchem.
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Distillation: Principles, Applications and Process Explained - GCEA. (2024, November 25).
  • Precipitation - Sewage Treatment - Reverse Osmosis - Waste water Treatment - AES Arabia.
  • How Is Chromatography Used for Purification? - Moravek.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • TROUBLESHOOTING GUIDE - Phenomenex.
  • Distillation - Wikipedia.
  • Liquid–liquid extraction - Wikipedia.
  • Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products? - Quora. (2020, May 01).
  • 1.4 Laboratory Techniques for Separation of Mixtures – CHEM 1114.
  • Remove Sticky Reagents.
  • Video: Separation of Mixtures via Precipitation - JoVE. (2015, March 04).
  • Troubleshooting Purification Methods - MilliporeSigma.
  • What Is the Difference Between Liquid Liquid Extraction and Supported Liquid Extraction? - Chrom Tech. (2025, October 15).
  • US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
  • How to isolate impurities from a reaction product - Biotage. (2023, January 26).

Sources

dealing with poor solubility of sulfonamide derivatives in assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfonamide Paradox

Welcome to the technical support center. If you are here, you are likely facing the "Sulfonamide Paradox": your sulfonamide derivatives show excellent theoretical potency in silico, but fail to produce reproducible IC50 curves in vitro.

Sulfonamides are classically "brick dust" molecules—high melting points and poor aqueous solubility. Structurally, the sulfonyl group (


) pulls electron density, making the attached amine acidic (typically pKa 5–10). This creates a critical dependency on pH. In standard physiological buffers (pH 7.4), many sulfonamides exist in a non-ionized, hydrophobic state that drives precipitation, colloidal aggregation, and non-specific binding.

This guide moves beyond basic "add more DMSO" advice. We will engineer a solvent system that maintains thermodynamic solubility without compromising your biological target.

Part 1: The Diagnostic Phase (FAQs)
Q1: My compound precipitates immediately upon addition to the assay buffer. Why?

Diagnosis: This is likely a pKa/pH Mismatch . Sulfonamides function as weak acids.[1][2] According to the Henderson-Hasselbalch equation, solubility increases logarithmically as the pH moves above the pKa.

  • The Science: At pH < pKa, the sulfonamide is protonated (neutral) and lipophilic. At pH > pKa, it ionizes (anionic) and becomes water-soluble.

  • The Trap: Many researchers screen at pH 7.4. If your derivative has a pKa of 10 (common for unsubstituted sulfonamides), it is >99% neutral at pH 7.4, leading to immediate crash-out.

Reference Data: Sulfonamide pKa Variations

Compound Approx.[1] pKa Solubility State at pH 7.4
Sulfanilamide ~10.4 Insoluble / Neutral
Sulfamethoxazole ~6.1 Soluble / Ionized
Sulfadiazine ~6.5 Soluble / Ionized

| Your Novel Derivative | Unknown | Likely High (if unsubstituted) |

Action: Calculate or measure the pKa. If pKa > 8, you must use a solubilizing agent (see Part 3) or slightly adjust assay pH if the target permits.

Q2: My IC50 curve is steep (Hill slope > 2) or erratic. Is this solubility?

Diagnosis: This suggests Colloidal Aggregation . Sulfonamides are notorious for forming promiscuous aggregates (colloids) rather than true solutions. These colloids sequester enzymes, leading to false positives (non-specific inhibition).

  • The Test: Centrifuge the assay mix at high speed (e.g., 10,000 x g for 10 min) before reading. If activity is restored in the supernatant, your "inhibitor" was actually a precipitate.

  • The Fix: Add non-ionic detergents (0.01% Triton X-100 or Tween-20) to disrupt colloids.

Part 2: The Solvent System (Troubleshooting)
Q3: Can I just increase DMSO concentration?

Answer: Only within strict limits. While DMSO is the universal solvent, it is not benign.

  • Enzyme Tolerance: Most enzymes lose activity >5% DMSO.

  • Cell Toxicity: >0.5% DMSO is often cytotoxic or alters membrane permeability.

  • The "Water Crash": Diluting a 10 mM DMSO stock into aqueous buffer (1:1000) creates a supersaturated state. If the compound is crystalline (high melting point), it will nucleate and precipitate within minutes—often invisible to the naked eye but fatal to the assay.

Protocol: Determining DMSO Tolerance Before screening, run a "DMSO Window" experiment:

  • Prepare assay buffer with 0%, 1%, 2%, 5%, and 10% DMSO (no compound).

  • Run the standard enzymatic reaction.

  • Plot Signal vs. % DMSO.

  • Limit: Choose the highest % DMSO where signal remains >90% of the 0% control.

Part 3: Advanced Formulation (The "Fix")

When DMSO fails, we must use "molecular chaperones." For sulfonamides, Cyclodextrins are the gold standard.

Technique: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[3][4][5] They encapsulate the lipophilic sulfonamide moiety, keeping it in solution without altering the pH.

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[4][5] It is more soluble and less toxic than native β-CD.

  • Mechanism: The sulfonamide phenyl ring docks into the CD cavity.

  • Protocol:

    • Prepare a 20% (w/v) stock of HP-β-CD in water.

    • Use this stock to prepare your assay buffer (final CD conc. 0.5% - 2%).

    • Dilute your compound into this CD-enriched buffer.

Note: Verify that the CD does not sequester your substrate or reference inhibitor. Run a control with a known inhibitor + CD.

Technique: The "Decoy" Protein

Adding Bovine Serum Albumin (BSA) at 0.1 mg/mL can prevent "brick dust" compounds from sticking to plastic microplates. Albumin binds lipophilic molecules reversibly, maintaining a free concentration reservoir and preventing adsorption losses.

Part 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for stabilizing sulfonamides in bioassays.

SulfonamideTroubleshooting cluster_legend Key Mechanisms Start Compound Precipitates or Erratic IC50 Check_pKa Step 1: Check pKa vs Assay pH Start->Check_pKa Is_Ionized Is pH > pKa? Check_pKa->Is_Ionized Ionized_Yes Yes (Compound is Ionized) Is_Ionized->Ionized_Yes Soluble? Ionized_No No (Compound is Neutral) Is_Ionized->Ionized_No Insoluble Agg_Check Step 2: Check for Aggregation (Centrifuge Test) Ionized_Yes->Agg_Check Solubility_Fix Modify Solvent System Ionized_No->Solubility_Fix Add_Detergent Add 0.01% Triton X-100 or Tween-20 Agg_Check->Add_Detergent Aggregates Found Add_Cyclodextrin Add HP-beta-Cyclodextrin (Encapsulation) Solubility_Fix->Add_Cyclodextrin Option B (Preferred) Adjust_pH Adjust Buffer pH (if target allows) Solubility_Fix->Adjust_pH Option A Mech1 Ionization: pH > pKa drives solubility Mech2 Encapsulation: CD hides hydrophobic ring

Figure 1: Decision tree for diagnosing and resolving sulfonamide solubility issues in biochemical assays.

Part 5: Standard Operating Procedures (SOPs)
SOP 1: Kinetic Solubility Assay (Nephelometry)

Use this to determine the absolute solubility limit of your derivative in the exact assay buffer.

  • Preparation: Prepare a 10 mM stock of the sulfonamide in 100% DMSO.

  • Dilution Series: In a clear 96-well plate, pipette 196 µL of Assay Buffer.

  • Spike: Add 4 µL of DMSO stock (2% final DMSO) at increasing concentrations (e.g., 100 µM, 50 µM, 25 µM...).

  • Incubation: Shake for 90 minutes at Room Temp.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: The concentration where OD620 spikes above the background (buffer only) is your Solubility Limit .

SOP 2: The "Intermediate Dilution" Method

Prevent precipitation shock when moving from 100% DMSO to aqueous buffer.

  • Incorrect: Adding 1 µL of 10 mM stock directly to 99 µL buffer. (High local concentration causes immediate crashing).

  • Correct (Step-wise):

    • Step A: Dilute 10 mM stock 1:10 into 100% DMSO (Result: 1 mM).

    • Step B: Dilute 1 mM stock 1:10 into a "Transition Buffer" containing 50% DMSO / 50% Water. (Result: 100 µM in 55% DMSO).

    • Step C: Add Step B mix to the final Assay Buffer. Why: This gradually hydrates the molecule, preventing the formation of large crystal lattices.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts (Aggregation-based inhibition). Drug Discovery Today. [Link]

  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

Sources

Validation & Comparative

Comparative Guide: Antibacterial Efficacy of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent the first major class of synthetic antimicrobial agents. While historically pivotal, the emergence of antimicrobial resistance (AMR)—particularly among ESKAPE pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA)—has necessitated the design of novel sulfonamide derivatives. This guide provides an objective, data-driven comparison of the antibacterial performance of modern sulfonamide scaffolds (e.g., pyrrole hybrids, chromone Schiff bases, and fluoroquinolone conjugates) against classical counterparts. Designed for drug development professionals, it synthesizes structure-activity relationships (SAR) and outlines the self-validating experimental protocols required to accurately quantify their efficacy.

Mechanistic Foundation: The Folate Biosynthesis Pathway

To evaluate the efficacy of sulfonamide derivatives, one must first understand their foundational mechanism of action. Sulfonamides are synthetic, bacteriostatic antibiotics that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[1].

Because their chemical pharmacophore mimics para-aminobenzoic acid (PABA), sulfonamides competitively bind to the DHPS active site. This prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP), halting the synthesis of 7,8-dihydropteroate[2]. Consequently, this disruption leads to a downstream depletion of tetrahydrofolate—an essential coenzyme required for bacterial purine and pyrimidine synthesis, ultimately arresting DNA and RNA replication[1].

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP DHPPP DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Sulfa Sulfonamide Derivatives Sulfa->DHPS Competitive Inhibition DHF Dihydrofolate DHP->DHF DHFS THF Tetrahydrofolate DHF->THF DHFR DNA DNA/RNA Synthesis (Bacterial Growth) THF->DNA

Competitive inhibition of DHPS by sulfonamides blocks bacterial folate synthesis.

Comparative Antibacterial Efficacy

Classical sulfonamides like sulfamethoxazole often exhibit reduced clinical efficacy against modern multidrug-resistant (MDR) strains[3]. To bypass these resistance mechanisms, medicinal chemists have engineered structural modifications, such as the integration of heterocyclic moieties or hybridization with other antibiotic classes[4].

Quantitative MIC Comparison

The antibacterial efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible bacterial growth[5]. The following table synthesizes the MIC values of various novel sulfonamide derivatives against standard and resistant bacterial strains.

Derivative ClassSpecific Compound / ModificationTarget PathogenMIC (µg/mL)Key Mechanistic Advantage
Classical Sulfonamide Sulfamethoxazole (Control)S. aureus (MRSA)> 256Baseline DHPS inhibition; highly susceptible to acquired target-site mutations.
N-acylsulfonamides Compound 1bS. aureus (Clinical)64Enhanced lipophilicity improves cellular penetration and target engagement.
Chromone Schiff Bases Compound 1aE. coli (MDR)128Structural flexibility allows for potential dual-action enzyme inhibition.[6]
Pyrrole Hybrids Meta-substituted Pyrrole (9B)S. aureus6.25 - 10Meta-substitution amplifies target affinity compared to para-substitution.[4]
Fluoroquinolone Hybrids Ciprofloxacin-SulfonamideMRSA / MSSA< 1.16Dual inhibition of DHPS and DNA supercoiling (gyrase), preventing cross-resistance.[3]

Expert Insight on Causality (Structure-Activity Relationship): The spatial positioning of functional groups drastically alters target affinity. For instance, shifting the sulfonamide group on a pyrrole scaffold from the para to the meta position significantly amplifies antibacterial activity by optimizing the spatial alignment and hydrogen bonding within the DHPS binding pocket[4]. Similarly, hybridizing sulfonamides with ciprofloxacin yields identical MICs to the parent fluoroquinolone (<1.16 µg/mL) while effectively combating cotrimoxazole-resistant clinical isolates[3].

Experimental Methodology: Self-Validating MIC Determination

To accurately benchmark the antibacterial activity of new sulfonamide derivatives against classical drugs, the Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution method serves as the quantitative gold standard[7].

The Self-Validating Protocol

This protocol is engineered as a closed, self-validating system. Every step includes a specific control to isolate variables, ensuring that the observed MIC is solely attributable to the sulfonamide's intrinsic activity rather than environmental artifacts.

Step 1: Media Preparation (The Causality of Thymidine Depletion)

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: The broth must possess strictly depleted levels of thymine and thymidine[8]. If thymidine is present in the media, bacteria can scavenge it from the environment, entirely bypassing the de novo folate synthesis pathway blocked by the sulfonamide. This metabolic bypass leads to false-negative susceptibility results (artificially high MICs)[8].

Step 2: Serial Dilution of the Derivative

  • Action: Create a two-fold serial dilution of the sulfonamide derivative in a 96-well microtiter plate[5].

Step 3: Inoculum Standardization

  • Action: Prepare a bacterial suspension matching a 0.5 McFarland turbidity standard (~1.5 × 10^8 CFU/mL), then dilute it to achieve a final well concentration of 5 × 10^5 CFU/mL[5],[7].

  • Causality: A standardized inoculum prevents the "inoculum effect." Too high a bacterial load overwhelms the competitive inhibitor, while too low a load yields false susceptibility.

Step 4: Integration of the Self-Validation System Before incubation, establish the following controls to validate the assay[5]:

  • Positive Growth Control (Broth + Bacteria): Validates that the CAMHB supports robust bacterial growth and that the inoculum is viable.

  • Negative Sterility Control (Broth only): Validates aseptic technique. Any turbidity here invalidates the entire plate.

  • Quality Control (QC) Strain: Inoculate a parallel plate with a reference strain (e.g., E. coli ATCC 25922) with known sulfonamide MIC ranges[6]. This calibrates the assay's accuracy.

Step 5: Incubation and Readout

  • Action: Incubate the plate at 35±2°C for 16–20 hours[5],[8]. The MIC is recorded as the lowest concentration of the sulfonamide derivative that completely inhibits visible bacterial growth (turbidity)[5].

Workflow Prep 1. Media Preparation (CAMHB, Low Thymidine) Dilution 2. Serial Dilution of Sulfonamides Prep->Dilution Inoculation 4. Microtiter Plate Inoculation Dilution->Inoculation Inoculum 3. Inoculum Standardization (0.5 McFarland) Inoculum->Inoculation Incubation 5. Incubation (35°C, 16-20 hrs) Inoculation->Incubation Read 6. MIC Determination (Visual/Optical) Incubation->Read Control Self-Validation System: Growth & Sterility Controls Control->Inoculation Validates Viability/Sterility Control->Read Calibrates Accuracy

Self-validating CLSI broth microdilution workflow for sulfonamide MIC determination.

Conclusion

The rational design of novel sulfonamide derivatives demonstrates that the historical DHPS target remains highly viable when approached with modern medicinal chemistry. By leveraging structural hybridization and rigorous, self-validating susceptibility testing, researchers can accurately identify potent candidates capable of overcoming current antimicrobial resistance paradigms.

References

  • Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues | Source: EXCLI Journal | URL: [Link]

  • Title: Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus | Source: Journal of Chemical and Pharmaceutical Research (JOCPR) | URL: [Link]

  • Title: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus | Source: Taylor & Francis | URL: [Link]

  • Title: Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds | Source: Frontiers in Chemistry | URL: [Link]

  • Title: Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates | Source: PubMed Central (PMC) | URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition | Source: Clinical and Laboratory Standards Institute (CLSI) | URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Source: Nature Protocols / UBC | URL: [Link]

Sources

Definitive Structural Validation of N,N-Dimethylpiperidine-1-sulfonamide via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Subject: Structural Validation Methodology (X-ray vs. NMR/DFT) Target Compound: N,N-Dimethylpiperidine-1-sulfonamide (CAS: 2549034-09-3)

Executive Summary: The Case for Absolute Determination

In the development of sulfonamide-based pharmacophores, structural ambiguity is a silent failure point. While Solution-State NMR remains the workhorse for routine purity checks, it often fails to resolve specific stereoelectronic features of sterically hindered sulfonamides like N,N-dimethylpiperidine-1-sulfonamide .

This guide compares the "performance" of Single Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives. We demonstrate that for this specific tertiary sulfonamide—where the lack of proton donors (


) eliminates characteristic H-bond shifts—SCXRD is not merely a validation step but a critical requirement for defining the S–N bond geometry , piperidine ring conformation , and solid-state packing forces  that dictate solubility and bioavailability.

The Challenge: Structural Ambiguity in Tertiary Sulfonamides

The target molecule, N,N-dimethylpiperidine-1-sulfonamide , presents a unique validation challenge:

  • Lack of H-Bond Donors: Being fully substituted at both nitrogen positions (piperidine-N and dimethyl-N), there are no amide protons (

    
    ). This renders IR and 
    
    
    
    H-NMR less diagnostic regarding the environment of the sulfonyl group.
  • Conformational Flux: In solution, the piperidine ring undergoes rapid chair-chair interconversion. NMR provides only a time-averaged signal, obscuring the biologically relevant low-energy conformer.

  • S–N Bond Character: The degree of double-bond character in the

    
     bonds (governed by 
    
    
    
    negative hyperconjugation) dictates the planarity of the nitrogen centers. This geometry is invisible to Mass Spectrometry and ambiguous in NMR but distinct in X-ray.
Comparative Analysis of Validation Methods
FeatureMethod A: X-ray Crystallography (SCXRD) Method B: Solution NMR (

H/

C)
Method C: DFT Modeling
Primary Output Absolute 3D atomic coordinatesMagnetic environment of nucleiTheoretical energy minima
Conformation Traps specific low-energy conformerTime-averaged (blurred)Gas-phase (ignores packing)
Bond Lengths Precise (e.g., S=O 1.43 Å)InferredCalculated
Stereochemistry Definitive (Anomalous dispersion)Relative (NOESY/COSY)N/A
Sample State Solid (Single Crystal)Solution (

, DMSO)
Virtual
Limit of Detection Requires crystal growth~10

M
N/A

Technical Implementation: Self-Validating Protocol

To validate the structure of N,N-dimethylpiperidine-1-sulfonamide, we employ a self-validating workflow that cross-references crystallographic data with CSD (Cambridge Structural Database) standards.

Phase 1: Crystallization Strategy

Note: This compound lacks hydrogen bond donors, making standard polar crystallization difficult. We rely on Van der Waals and dipole-dipole stacking.

  • Solvent Selection: Use a binary system of Ethanol (solvent) and n-Hexane (antisolvent) .

  • Method: Vapor Diffusion (Sitting Drop).

    • Dissolve 20 mg of pure compound in 0.5 mL absolute ethanol.

    • Place in a central well.

    • Surround with 2 mL n-Hexane in the outer reservoir.

    • Seal and incubate at 4°C to reduce thermal motion during nucleation.

  • Validation Check: Inspect crystals under polarized light. Sharp extinction indicates singularity; "cross-hatching" implies twinning (reject).

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu for sulfur-containing compounds to minimize absorption, though Cu is acceptable for small organic crystals.
  • Temperature: 100 K (Cryostream). Crucial: Room temperature data results in high thermal ellipsoids for the terminal methyl groups, obscuring the

    
     geometry.
    

Refinement Protocol (SHELXL):

  • Space Group Determination: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ), common for achiral sulfonamides.
  • Atom Assignment: Locate Sulfur (heaviest peak) first.

  • Disorder Check: The piperidine ring may show positional disorder (chair flip). If electron density is elongated, model as two discrete parts (Part A/Part B) with summed occupancy = 1.0.

Phase 3: Structural Benchmarks (The "Pass/Fail" Criteria)

Upon solving the structure, validate against these specific geometric parameters for Piperidine-1-sulfonamides :

  • S–N Bond Length: Expected range 1.60 – 1.63 Å .

    • Insight: Significantly longer (>1.66 Å) implies hydrolysis or incorrect assignment.

  • S=O Bond Length: Expected range 1.42 – 1.44 Å .

  • N-S-N Angle: Expected ~105-109° .

  • Piperidine Conformation: Must be Chair (lowest energy).

    • Check: Torsion angles within the ring should alternate near

      
      .
      

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural proof, highlighting the decision gates where X-ray data supersedes NMR.

ValidationWorkflow cluster_0 Synthesis & Screening cluster_1 X-ray Diffraction (The Gold Standard) cluster_2 Validation Metrics Raw Crude Product (N,N-dimethylpiperidine-1-sulfonamide) NMR 1H NMR Screening (Check Purity) Raw->NMR Cryst Crystallization (Vapor Diffusion) NMR->Cryst If >95% Pure DataCol Data Collection (Mo-Ka, 100K) Cryst->DataCol Single Crystal Solve Structure Solution (Direct Methods) DataCol->Solve Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine Geom Geometry Check S-N ~1.62Å Piperidine = Chair Refine->Geom Geom->Refine Fail (Disorder) Final Validated Structure (.CIF File) Geom->Final Pass

Caption: Figure 1. Step-by-step structural validation workflow. Note the feedback loop at the Refinement stage to account for potential ring disorder.

Structural Logic & Connectivity[1]

Understanding the connectivity is vital for the refinement process. The diagram below details the specific molecular connectivity and the key interactions that stabilize the crystal lattice (Dipole-Dipole interactions between Sulfonyl groups).

MolecularConnectivity cluster_packing Crystal Packing Forces S1 Sulfur (S1) Tetrahedral Center O1 O1 S1->O1 Double Bond (1.43Å) O2 O2 S1->O2 Double Bond N_Pip N (Piperidine) S1->N_Pip S-N Bond (~1.62Å) N_Dim N (Dimethyl) S1->N_Dim S-N Bond (~1.62Å) Interaction Dipole-Dipole (S=O...S=O) O1->Interaction PipRing Piperidine Ring (Chair Conf.) N_Pip->PipRing N1 Position Me1 CH3 N_Dim->Me1 Me2 CH3 N_Dim->Me2

Caption: Figure 2. Molecular connectivity and expected geometry.[1][2][3][4][5] The S-N bonds possess partial double-bond character, restricting rotation and enforcing specific packing geometries.

Conclusion

For N,N-dimethylpiperidine-1-sulfonamide , X-ray crystallography provides the definitive structural proof that NMR cannot. By directly visualizing the chair conformation of the piperidine ring and the tetrahedral geometry of the sulfonyl group, researchers can validate the synthesis with absolute certainty. This method eliminates the risks associated with spectral ambiguity in tertiary sulfonamides and provides high-fidelity data for downstream docking studies or patent filings.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and Crystallographic Analysis. Journal of Thermal Analysis and Calorimetry. (Contextual reference for sulfonamide packing forces). [Link]

  • PubChem Compound Summary. N,N-dimethylpiperidine-1-sulfonamide (CID 66819714). [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Sulfonamides: An LC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stringent assessment of a synthesized active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. For sulfonamides, a critical class of synthetic antimicrobial agents, this scrutiny is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity assessment, centering on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) while objectively evaluating its performance against established alternatives.

The Imperative of Purity in Sulfonamide Synthesis

The synthesis of any sulfonamide drug substance is a multi-step process prone to the generation of impurities. These can include residual starting materials, intermediates, by-products from side reactions, and degradation products.[1] According to International Council for Harmonisation (ICH) guidelines, these impurities must be identified, quantified, and controlled within strict limits to prevent potential toxicity or altered efficacy of the final drug product.[2][3][4][5] Therefore, the choice of analytical methodology is a critical decision that impacts the entire development lifecycle.

The Power of Hyphenation: Why LC-MS is a Go-To Technique

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis for its synergistic combination of high-resolution separation and highly sensitive, specific detection.[6][7] The liquid chromatograph separates the sulfonamide API from its impurities based on their physicochemical properties, while the mass spectrometer provides mass-to-charge ratio (m/z) information, which aids in both quantification and structural elucidation of the separated components.[8]

An Exemplar LC-MS/MS Protocol for Sulfonamide Purity Assessment

This protocol is designed as a robust starting point for the purity analysis of a typical sulfonamide, such as sulfamethoxazole.

1. Sample Preparation: The Foundation of Good Data

  • Objective: To dissolve the sample in a suitable solvent that is compatible with the mobile phase and to achieve a concentration appropriate for LC-MS analysis.

  • Protocol:

    • Accurately weigh approximately 10 mg of the synthesized sulfonamide sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This solvent choice is effective for a broad range of sulfonamides.

    • Vortex the solution until the sample is completely dissolved.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.

  • Scientist's Note: Incomplete dissolution is a common source of error. If the sulfonamide has poor solubility, consider gentle heating, sonication, or the addition of a small percentage of formic acid or ammonium hydroxide to the diluent, depending on the acidic or basic nature of the analyte.

2. Liquid Chromatography: The Separation Stage

  • Objective: To achieve baseline separation of the main sulfonamide peak from all potential impurities.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a versatile choice for sulfonamides.

    • Mobile Phase A: 0.1% Formic acid in water. The acidifier improves peak shape and ionization efficiency in positive ion mode.[8][9]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8][9]

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Rationale: A gradient elution is employed to effectively separate compounds with a range of polarities, which is typical for a mixture of a parent drug and its impurities. The C18 stationary phase provides excellent retention for the moderately non-polar sulfonamide structures.

3. Mass Spectrometry: Detection and Identification

  • Objective: To detect, identify, and quantify the separated components with high sensitivity and specificity.

  • Protocol:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for sulfonamides as they can be readily protonated.[10]

    • MS Mode: Full scan for initial impurity profiling, followed by tandem MS (MS/MS) for structural confirmation and quantification using Multiple Reaction Monitoring (MRM).[8]

    • Key MS Parameters (instrument-dependent, requires optimization):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Gas Flow: 800 L/hr

      • Desolvation Temperature: 400 °C

  • Scientist's Note: For unknown impurity identification, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable for determining accurate mass and elemental composition.

4. System Suitability: The Self-Validating Protocol

Before analyzing any samples, a system suitability test (SST) is mandatory to ensure the LC-MS system is performing correctly.[11][12][13][14]

  • Protocol:

    • Prepare a standard solution containing the sulfonamide API and any known impurities at a relevant concentration (e.g., 0.1% of the API concentration).

    • Perform at least five replicate injections.

    • Acceptance Criteria:

      • Peak Area Precision (%RSD): < 15%

      • Retention Time Precision (%RSD): < 2%

      • Peak Tailing Factor: 0.8 - 1.5

      • Resolution between adjacent peaks: > 2.0

  • Trustworthiness: A failing SST invalidates the subsequent sample run. This check ensures that the data generated is accurate and reproducible.[13]

The Analytical Toolbox: A Comparison of Alternatives

While LC-MS is a powerful tool, it is not always the only or most appropriate choice. A skilled scientist selects the best technique for the specific analytical challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control labs due to its robustness, simplicity, and cost-effectiveness.[6][15]

  • Principle: Separation is identical to LC-MS, but detection is based on the absorption of UV light by the analyte and impurities.

  • Strengths:

    • Excellent for routine purity checks and assays where impurities are known and have a chromophore.

    • Lower operational cost and complexity compared to LC-MS.

  • Limitations:

    • Lacks the specificity of MS; co-eluting impurities can lead to inaccurate quantification.

    • Cannot provide molecular weight information, making the identification of unknown impurities impossible without collecting fractions for further analysis.

    • Sensitivity is lower than MS, especially for impurities with poor UV absorption.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[16][17][18]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19][20] By comparing the integrals of the analyte signals to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[17][19]

  • Strengths:

    • Provides an absolute purity value, often referred to as a "mass balance" approach.[18]

    • Non-destructive, allowing the sample to be recovered.[16]

    • Offers structural information about impurities simultaneously.[20]

  • Limitations:

    • Significantly lower sensitivity than chromatographic methods; generally suitable for impurities at levels >0.1%.[19]

    • Signal overlap in complex mixtures can make quantification challenging.[18]

    • Requires a more expensive and specialized instrument (NMR spectrometer).

Head-to-Head Comparison

FeatureLC-MS/MSHPLC-UVqNMR
Primary Application Impurity identification & quantificationRoutine purity testing & assayAbsolute purity determination
Specificity Very High (Mass-based)Moderate (Chromatography-based)High (Structure-based)
Sensitivity (LOD/LOQ) Very High (ppt to ppb)Moderate (ppm)Low (>0.1%)[19]
Quantitative Accuracy High (with standards)High (with standards)Very High (absolute method)[16]
Unknown Identification ExcellentNot possibleGood (for major impurities)
Instrumentation Cost HighLowVery High
Operational Complexity HighLowModerate

Workflow Visualizations

To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sulfonamide Sample B Dissolve & Dilute A->B C Filter (0.22 µm) B->C D Inject into LC System C->D E Chromatographic Separation (C18 Column) D->E F Ionization (ESI+) E->F G Mass Analysis (MS/MS) F->G H Integrate Peaks G->H I Calculate Area % H->I J Identify Impurities (via Mass & Fragmentation) H->J K Generate Purity Report I->K J->K Method_Selection_Decision_Tree A What is the Analytical Goal? B Routine QC / Known Impurities A->B  Purity Check C Impurity ID / Trace Analysis A->C Characterization D Absolute Purity / Primary Standard A->D  Quantification E Use HPLC-UV B->E F Use LC-MS/MS C->F G Use qNMR D->G

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the comprehensive purity assessment of newly synthesized sulfonamides, a multi-faceted approach is often the most robust.

  • LC-MS/MS stands as the unparalleled choice for the initial, in-depth characterization of a new drug substance. Its ability to separate, quantify, and tentatively identify unknown impurities in a single run provides a comprehensive purity profile that is essential for development and regulatory submissions.

  • HPLC-UV remains the gold standard for routine quality control once the impurity profile has been established. Its simplicity, robustness, and lower cost make it ideal for high-throughput batch release testing. [6]* qNMR serves as a powerful orthogonal technique. It is exceptionally valuable for certifying reference standards and for obtaining an absolute purity value that is independent of chromatographic response factors. [1] As a Senior Application Scientist, my recommendation is to leverage LC-MS as the primary tool during the research and development phase to build a thorough understanding of the impurity profile. As the process matures and moves into a manufacturing environment, a validated HPLC-UV method can be implemented for routine quality control, with LC-MS maintained as a critical tool for troubleshooting, stability testing, and investigating any out-of-specification results. This strategic application of analytical technology ensures both scientific rigor and operational efficiency in the development of safe and effective sulfonamide therapeutics.

References

  • Webster, G. K. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Thermo Fisher Scientific. Small Molecule System Suitability (Evaluation) Test for LC-MS/MS.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LabRulez LCMS. Small Molecule System Suitability (Evaluation) Test for LC-MS/MS.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Dong, M. W. (2007, June 28). System suitability in bioanalytical LC/MS/MS. PubMed.
  • ICH. Quality Guidelines.
  • Meyer, S. W., et al. System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker Daltonics.
  • System suitability in bioanalytical LC/MS/MS. (2025, August 5). ResearchGate.
  • A Review on the Different Techniques Used In Pharmaceutical Analysis. (2024, October 15).
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • da S. F. da Silva, F., et al. (2010, October 21). Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO.
  • (PDF) Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. ResearchGate.
  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience.
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2).
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.

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In-Vitro vs In-Vivo Efficacy of Novel Sulfonamide Drug Candidates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Translational Gap

Sulfonamides remain a cornerstone scaffold in medicinal chemistry, evolving from classic antibacterials to novel anticancer agents targeting Carbonic Anhydrase (CA) IX/XII and anti-inflammatory modulators. However, a persistent "translational gap" exists where high in-vitro potency (low nM


 or MIC) fails to predict in-vivo efficacy.

This guide objectively compares the performance of novel sulfonamide candidates in both settings.[1][2] It dissects the primary drivers of this discrepancy—specifically N4-acetylation metabolism , Plasma Protein Binding (PPB) , and tumor microenvironment pH —and provides validated protocols to bridge this gap.

Mechanistic Divergence: Why Potency Efficacy

The efficacy of sulfonamides hinges on two distinct mechanisms depending on the therapeutic target. Understanding these pathways is critical for interpreting the data below.

Antibacterial: Dihydropteroate Synthase (DHPS) Inhibition[3]
  • In-Vitro: Sulfonamides mimic p-aminobenzoic acid (PABA), competitively inhibiting DHPS. Efficacy is purely a function of binding affinity and intracellular accumulation.

  • In-Vivo Failure Mode: The "Rescue Effect." In necrotic tissue or abscesses, excess thymidine and purines can bypass the folate blockade, rendering the drug ineffective despite low MICs. Furthermore, N4-acetylation in the liver produces inactive metabolites.

Anticancer: Carbonic Anhydrase (CA) IX/XII Inhibition[4][5][6][7]
  • In-Vitro: Novel sulfonamides (e.g., SLC-0111 derivatives) target hypoxia-induced CA IX. Assays are often run at physiological pH (7.4).

  • In-Vivo Failure Mode: CA IX is active in the acidic tumor microenvironment (pH 6.5–6.8). Sulfonamides with high pKa values may not ionize correctly to bind the zinc active site in-vivo, or they may be sequestered by Red Blood Cell (RBC) CA I/II (the "RBC Sink"), preventing tumor accumulation.

Comparative Data Analysis

The following tables synthesize experimental data for representative novel sulfonamide candidates, highlighting the contrast between isolated target assays and whole-organism models.

Table 1: Anticancer Sulfonamide Candidates (CA IX Inhibitors)
CompoundTarget (

nM)
Cell Viability (


M)
In-Vivo ModelIn-Vivo Efficacy OutcomeKey Discrepancy Factor
SLC-0111 CA IX: 45.040-50 (Breast/Colon)Orthotopic Xenograft (4T1)High: Reduced tumor growth by ~60% & metastasis.Success: Low RBC permeability prevents "sink" effect; targets hypoxic zones effectively.
Indisulam (E7070) CA IX: >1000*0.11 (HCT116)Human Xenograft (Nude Mice)High: Potent regression, but mechanism differs (degrades RBM39).Mechanism Shift: In-vivo efficacy driven by "molecular glue" activity, not CA inhibition.
Compound 8b (Thiophene)DNA Binder4.62 (MDA-MB-231)Not ReportedPredicted Low due to high lipophilicity.Solubility: High in-vitro cytotoxicity often masked by poor in-vivo bioavailability.
Acetazolamide (Control)CA IX: 25.0>100Syngeneic Mouse ModelLow: Minimal tumor reduction alone.PK Failure: Rapid clearance and non-selective binding to RBC CA I/II.

Note: Indisulam is a sulfonamide that acts via protein degradation, illustrating that "sulfonamide" efficacy is not solely CA-dependent.

Table 2: Antibacterial Sulfonamide Candidates
CompoundOrganismIn-Vitro (MIC

g/mL)
In-Vivo ModelIn-Vivo Result (ED

or Survival)
Key Discrepancy Factor
Sulfamonomethoxine S. aureus25.0Mouse SepsisHigh SurvivalMetabolism: Low N4-acetylation rate in test species preserves active drug.
Novel Phosphonates (A2) X. oryzae9.9 (

)
Plant InfectionModerate (39% protection)Stability: Phosphonate group hydrolysis in-vivo reduces half-life.
Sulfadiazine P. aeruginosa64.0Burn Wound ModelHigh: Significant bacterial reduction.Route: Topical application bypasses systemic metabolism/protein binding.

Critical Analysis: The Pharmacokinetic Barriers

The primary reason novel sulfonamides fail in-vivo despite promising MIC/


 data is the ADME Firewall .
The N4-Acetylation Trap

In humans and many animal models, N-acetyltransferase 2 (NAT2) acetylates the N4-amino group of the sulfonamide.

  • Consequence: The acetylated metabolite cannot bind to DHPS or CA active sites (steric hindrance).

  • Protocol Adjustment: In-vitro assays must use liver microsome stability tests early in the screening cascade to predict this loss.

Plasma Protein Binding (PPB)

Sulfonamides are notorious for high albumin binding (>90%).

  • The Artifact: In standard MIC broth (low protein), 100% of the drug is free. In blood, only 5-10% may be free.

  • Correction: MIC values should be determined in the presence of 50% serum to establish a "Shifted MIC."

Visualizing the Workflow

The following diagram illustrates the critical "Go/No-Go" decision tree for sulfonamide development, integrating these failure modes.

Sulfonamide_Workflow Start Novel Sulfonamide Synthesis InVitro_Potency In-Vitro Potency (MIC / Ki < 100 nM) Start->InVitro_Potency Decision1 Potency Threshold Met? InVitro_Potency->Decision1 Metabolic_Screen Metabolic Stability (Liver Microsomes + NAT2) Decision1->Metabolic_Screen Yes PPB_Screen Plasma Protein Binding (Equilibrium Dialysis) Decision1->PPB_Screen Yes Discard Discard / Redesign Decision1->Discard No Decision2 >50% Stability & >5% Free Fraction? Metabolic_Screen->Decision2 PPB_Screen->Decision2 InVivo_PK In-Vivo PK (Mouse) Assess T > MIC or AUC/Ki Decision2->InVivo_PK Yes Decision2->Discard No InVivo_Efficacy In-Vivo Efficacy Model (Xenograft / Sepsis) InVivo_PK->InVivo_Efficacy

Caption: Integrated screening workflow prioritizing early detection of metabolic instability (NAT2 acetylation) and protein binding liabilities before in-vivo efficacy testing.

Experimental Protocols

To generate reproducible data that correlates well between settings, use these validated protocols.

Protocol A: Serum-Shifted MIC Determination (In-Vitro)

Validates the impact of protein binding on antibacterial potency.

  • Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serum Spike: Supplement half of the broth with 50% heat-inactivated mouse serum (to mimic in-vivo conditions).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Dosing: Serial dilute sulfonamide candidate (range 64 – 0.125

    
    g/mL) in both Standard and Serum-Shifted broth.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine MIC visually.

    • Calculation: Calculate the Serum Shift Factor =

      
      .
      
    • Interpretation: A factor >4 indicates high protein binding liability; in-vivo dose must be increased accordingly.

Protocol B: CA IX Target Engagement in Xenografts (In-Vivo)

Validates that tumor reduction is actually due to CA IX inhibition and not off-target toxicity.

  • Model: Orthotopic injection of 4T1 mammary carcinoma cells (

    
    ) into the mammary fat pad of BALB/c mice.
    
  • Treatment: When tumors reach 100

    
    , randomize into Vehicle vs. Sulfonamide (e.g., 40 mg/kg i.p. daily).
    
  • Hypoxia Marker: 90 minutes before sacrifice, inject Pimonidazole (60 mg/kg) to mark hypoxic zones.

  • Analysis:

    • Harvest tumor. Section and stain for CA IX (antibody) and Pimonidazole.

    • Self-Validation Step: The sulfonamide efficacy must correlate with necrotic/hypoxic regions. If the drug works in well-oxygenated regions (where CA IX is low), the mechanism is off-target .

Mechanism of Action: The Acetylation Pathway

The following diagram details the specific metabolic pathway that deactivates sulfonamides, a crucial consideration for species selection (e.g., dogs cannot acetylate, making them poor models for human sulfonamide metabolism).

Acetylation_Pathway Drug Active Sulfonamide (Free NH2 group) Liver Liver Hepatocyte (NAT2 Enzyme) Drug->Liver Systemic Circulation Metabolite N4-Acetylsulfonamide (Inactive) Liver->Metabolite Acetylation via Acetyl-CoA Metabolite->Drug Deacetylation (Minor/Species dependent) Excretion Renal Excretion (Crystalluria Risk) Metabolite->Excretion Low Solubility

Caption: The N4-acetylation pathway mediated by NAT2. The acetylated metabolite is therapeutically inactive and less soluble, leading to potential renal toxicity (crystalluria).

References

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed.[1] Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Vulliez-Le Normand, B., et al. (2012). Structural insights into the binding of sulfonamides to the carbonic anhydrase IX active site. Journal of Medicinal Chemistry. Link

  • Shimoda, M., et al. (1997).[3] Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs.[3] Veterinary Quarterly.[3] Link

  • BenchChem. (2025).[1][4] A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds. BenchChem.[1][4] Link

  • McDonald, P. C., et al. (2012). The carbonic anhydrase IX inhibitor SLC-0111 targets tumor growth and metastasis. American Association for Cancer Research. Link

Sources

The Strategic Advantage of N,N-Dimethylpiperidine-1-Sulfonamide in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become increasingly complex and clinical resistance mechanisms evolve, the selection of optimal chemical scaffolds is paramount. The N,N-dimethylpiperidine-1-sulfonamide moiety has emerged as a highly privileged structural motif in medicinal chemistry. By fusing the conformational rigidity of a piperidine ring with the metabolic stability and electronic tuning of a dialkyl sulfonamide, this scaffold solves critical pharmacokinetic and pharmacodynamic bottlenecks that plague traditional aliphatic amines.

This guide provides an objective, data-driven comparison of the N,N-dimethylpiperidine-1-sulfonamide scaffold against conventional alternatives, detailing the mechanistic causality behind its superior performance and providing self-validating protocols for its evaluation.

Mechanistic Advantages & Structural Rationale

To understand the superiority of N,N-dimethylpiperidine-1-sulfonamide, we must analyze the physicochemical causality behind its structural components compared to traditional moieties (e.g., unsubstituted piperidines, primary sulfonamides, and morpholines).

Advantage A: Electronic Tuning and Membrane Permeability

An unsubstituted piperidine ring is highly basic (pKa ~10.5) . At physiological pH (7.4), it exists almost entirely in a protonated state, which severely restricts passive membrane diffusion and oral bioavailability. The introduction of the strongly electron-withdrawing sulfonyl group (-SO₂-) pulls electron density away from the piperidine nitrogen via inductive effects, effectively neutralizing its basicity (pKa < 2.0). This shift dramatically improves the lipophilicity (LogD) and passive permeability of the molecule without adding excessive lipophilic bulk.

Advantage B: Eradication of Metabolic Liabilities

Primary sulfonamides (-SO₂NH₂) possess an acidic N-H proton that acts as a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid N-glucuronidation and subsequent renal clearance. Furthermore, primary sulfonamides are notorious for off-target cross-reactivity with Carbonic Anhydrase (CA), leading to adverse hypersensitivity reactions. By fully substituting the nitrogen with two methyl groups (N,N-dimethylation), both the metabolic liability and the CA cross-reactivity are sterically and chemically abolished.

Advantage C: Overcoming Clinical Resistance via Hydrophobic Fit

The piperidine core offers a rigid, sp³-hybridized, three-dimensional structure that achieves a superior hydrophobic fit in deep binding pockets compared to flatter aromatic rings or less lipophilic morpholines. A landmark 2025 study demonstrated that incorporating the N,N-dimethylpiperidine-1-sulfonamide scaffold into androgen receptor (AR) antagonists (e.g., LT16) allowed the drug to competitively bind the mutated Ligand Binding Pocket (LBP) . This scaffold successfully fully antagonized the T878A clinical AR mutation, effectively suppressing enzalutamide-resistant prostate cancer cell proliferation . Furthermore, this moiety is increasingly utilized in dual-target inhibitors, such as those targeting both CDK4/6 and aromatase, where the sulfonamide oxygen acts as a critical hydrogen bond acceptor .

Scaffold_Optimization Root Drug Scaffold Optimization Pip Unsubstituted Piperidine (High pKa ~10.5) Poor Permeability Root->Pip PriSulf Primary Sulfonamide (CA Cross-reactivity) Off-target Toxicity Root->PriSulf Opt N,N-dimethylpiperidine- 1-sulfonamide (Optimized Scaffold) Pip->Opt Add Sulfonamide PriSulf->Opt N,N-Dimethylation Adv1 Eliminated CA Cross-reactivity Opt->Adv1 Adv2 Lowered pKa Improved Permeability Opt->Adv2 Adv3 Enhanced Hydrophobic Target Binding Opt->Adv3

Structural optimization leading to the N,N-dimethylpiperidine-1-sulfonamide scaffold.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical and pharmacological advantages of the N,N-dimethylpiperidine-1-sulfonamide scaffold against standard alternatives, utilizing aggregated data from recent pharmacokinetic and structural biology profiling .

Scaffold TypeBasic Nitrogen pKaLogD (pH 7.4)Metabolic Stability (T₁/₂)CA Cross-ReactivityPrimary Target Efficacy (e.g., Mutated AR)
N,N-dimethylpiperidine-1-sulfonamide < 2.0 (Neutralized)2.5 - 3.5> 60 min (High)Negligible+++ (Overcomes T878A Mutation)
Primary Piperidine-1-sulfonamide < 2.0 (Neutralized)1.5 - 2.5< 30 min (Low)High++ (Moderate Fit)
Unsubstituted Piperidine ~10.5 (Protonated)0.5 - 1.5< 15 min (Low)Negligible+ (Poor Permeability)
Morpholine-1-sulfonamide < 2.0 (Neutralized)1.0 - 2.0> 60 min (High)Low++ (Weaker Hydrophobic Fit)

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of this scaffold must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies for profiling the metabolic and binding advantages of N,N-dimethylpiperidine-1-sulfonamide derivatives.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

Purpose: To validate the prevention of oxidative degradation and N-glucuronidation.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mix: In a 96-well plate, combine HLM (0.5 mg/mL final protein concentration) and the test compound (1 µM final).

  • Internal Controls (Critical): Include Verapamil (1 µM) as a high-clearance positive control and Warfarin (1 µM) as a low-clearance negative control in separate wells.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Add NADPH regenerating system (1 mM final) to initiate the Phase I metabolic reaction.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

  • Validation Check: The assay data is only deemed valid if Verapamil demonstrates >80% depletion at 60 minutes (confirming active microsomes) and Warfarin demonstrates <10% depletion (confirming absence of non-specific binding/degradation).

Protocol B: Competitive Radioligand Binding Assay (Fluorescence Polarization)

Purpose: To prove superior hydrophobic fit within mutated target pockets (e.g., AR T878A).

  • Reagent Prep: Prepare recombinant AR ligand-binding domain (LBD) containing the T878A mutation. Utilize a high-affinity fluorescently labeled androgen tracer.

  • Assay Setup: In a 384-well black microplate, add AR-LBD (25 nM) and the fluorescent tracer (5 nM) in assay buffer.

  • Compound Titration: Add the N,N-dimethylpiperidine-1-sulfonamide derivative in a 10-point, 3-fold serial dilution dose-response curve (10 µM to 0.5 nM). Use Enzalutamide as the reference standard.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to ensure equilibrium is reached.

  • Reading: Measure fluorescence polarization (mP) using a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Validation Check: Calculate the Z'-factor using DMSO vehicle wells (high polarization) versus 10 µM unlabeled DHT control wells (low polarization). The assay is only valid if the Z'-factor is > 0.5 , confirming robust assay window and signal stability.

Visualizing the Mechanism of Action

The structural advantages of the N,N-dimethylpiperidine-1-sulfonamide scaffold translate directly into potent pharmacodynamic effects. By achieving a superior fit in the mutated Ligand Binding Pocket (LBP), the scaffold competitively displaces endogenous androgens, thereby halting the downstream homodimerization and nuclear translocation required for tumor proliferation.

AR_Pathway Androgen Androgen (DHT) AR_Inactive Inactive AR (Cytoplasm) Androgen->AR_Inactive Binds LBP AR_Active Active AR Dimer (T878A Mutated) AR_Inactive->AR_Active Dimerization Translocation Nuclear Translocation AR_Active->Translocation Transcription Tumor Proliferation Translocation->Transcription Drug N,N-dimethylpiperidine- 1-sulfonamide Drug->AR_Inactive Competitive Binding Drug->AR_Active Blocks Dimerization

Disruption of mutated Androgen Receptor (AR) signaling by the sulfonamide scaffold.

References

1.[1] Chai, X. et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry (ACS Publications). URL: [Link] 2.[2] Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Aromatase Enzyme. (2023). Semantic Scholar. URL: [Link] 3.[3] Chai, X. et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. PubMed. URL: [Link] 4.[4] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC. URL: [Link] 5.[5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. URL: [Link]

Sources

A Researcher's Guide to Selectivity Profiling: A Case Study with N,N-dimethylpiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity. A lack of selectivity, where a drug candidate interacts with unintended "off-target" proteins, is a primary driver of adverse effects and clinical trial failures.[1][2][3] Therefore, rigorous, multi-faceted selectivity profiling is not merely a checkbox exercise but a foundational pillar of modern drug development, enabling a more accurate prediction of a compound's safety and therapeutic window.[4][5]

This guide provides an in-depth, practical framework for assessing the enzyme selectivity of a novel compound. We will use the hypothetical molecule, N,N-dimethylpiperidine-1-sulfonamide , as a case study. Given its sulfonamide moiety—a classic pharmacophore known to target metalloenzymes—we will hypothesize its design as an inhibitor of Carbonic Anhydrase II (CA-II) , a well-understood enzyme implicated in glaucoma and other conditions.[6][7][8]

To establish a meaningful comparison, we will benchmark our compound against Acetazolamide (AZM) , a clinically used carbonic anhydrase inhibitor known for its potent activity but with documented effects on multiple CA isoforms.[6][7][9] This guide will walk through a logical, tiered approach, from initial target validation to broad, proteome-wide analysis, explaining the causality behind each experimental choice.

Phase 1: Primary Target Engagement and Potency Determination

The First Question: Does It Hit the Target?

Before assessing selectivity, we must confirm that N,N-dimethylpiperidine-1-sulfonamide engages its intended target, CA-II, and determine its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this. We will employ a robust in-vitro enzymatic assay.

Causality Behind the Method: Carbonic anhydrases exhibit esterase activity, allowing for a convenient colorimetric assay using the substrate p-nitrophenyl acetate (pNPA).[10][11][12] The enzyme-catalyzed hydrolysis of pNPA produces p-nitrophenol, a yellow-colored product whose formation can be monitored spectrophotometrically by the increase in absorbance at 405 nm.[12][13] This method is simple, reproducible, and suitable for high-throughput analysis.[12]

Experimental Protocol: CA-II Inhibition Assay (p-NPA Substrate)
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: Recombinant human Carbonic Anhydrase II (hCA-II) diluted in assay buffer to a final concentration of 2 µg/mL.

    • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, diluted with assay buffer.

    • Compound Preparation: Prepare a 10 mM stock of N,N-dimethylpiperidine-1-sulfonamide and Acetazolamide in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM final concentration).

  • Assay Procedure (96-well plate format):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate compound dilution (or DMSO for solvent control).

    • Add 10 µL of the hCA-II enzyme solution to initiate pre-incubation. Allow to incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 405 nm every 30 seconds for 15 minutes.

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary & Interpretation

The results of this initial screen provide the foundational potency data.

CompoundTargetIC50 (nM) [Illustrative Data]
N,N-dimethylpiperidine-1-sulfonamidehCA-II85
Acetazolamide (AZM)hCA-II12[6][7][9]
  • Interpretation: Our hypothetical data shows that N,N-dimethylpiperidine-1-sulfonamide is a potent inhibitor of CA-II, albeit less so than the established drug, Acetazolamide. This confirms on-target activity and provides the basis for subsequent selectivity assessments.

Phase 2: Isoform Selectivity - Distinguishing Friend from Foe

The Next Question: How Specific Is the Inhibition?

The human carbonic anhydrase family has at least 14 known isoforms with distinct tissue expression and physiological roles.[8] Inhibiting isoforms other than CA-II can lead to off-target effects. For example, CA-IV is crucial in the kidney, and its inhibition contributes to the diuretic effect of drugs like Acetazolamide.[6][7][9] Therefore, assessing selectivity against closely related family members is a critical step.

Causality Behind the Method: We will perform the same p-NPA enzymatic assay against a panel of key CA isoforms, such as CA-I (highly abundant in red blood cells), CA-IV (membrane-bound, renal), and CA-IX (a transmembrane isoform overexpressed in tumors and a key drug target/anti-target). This provides a selectivity ratio, a quantitative measure of specificity.

cluster_0 Phase 1: Primary Potency cluster_1 Phase 2: Isoform Selectivity cluster_2 Outcome Compound N,N-dimethylpiperidine- 1-sulfonamide Target hCA-II Enzyme Assay Compound->Target Determine IC50 CAI hCA-I Target->CAI Profile IC50 CAIV hCA-IV Target->CAIV Profile IC50 CAIX hCA-IX Target->CAIX Profile IC50 Selectivity Calculate Selectivity Ratio (IC50 Off-Target / IC50 On-Target) CAI->Selectivity CAIV->Selectivity CAIX->Selectivity

Caption: Workflow for Isoform Selectivity Profiling.

Data Summary & Interpretation

A selectivity panel reveals the compound's specificity within the target family.

CompoundhCA-II IC50 (nM)hCA-I IC50 (nM)hCA-IV IC50 (nM)hCA-IX IC50 (nM)Selectivity Ratio (CA-I/CA-II)
N,N-dimethylpiperidine-1-sulfonamide854,250980>10,00050x
Acetazolamide (AZM)12250742520.8x
  • Interpretation: This illustrative data suggests that N,N-dimethylpiperidine-1-sulfonamide possesses a superior selectivity profile for CA-II over CA-I and CA-IV compared to Acetazolamide. Its lack of activity against the cancer-related isoform CA-IX is also a key finding. This enhanced selectivity is a desirable characteristic, potentially leading to a better side-effect profile.

Phase 3: Broad Off-Target Screening

The Broad Question: What Else Does It Interact With Across the Proteome?

Even with high selectivity within a target family, a compound may interact with entirely unrelated proteins, such as kinases, GPCRs, or ion channels.[1] Identifying these liabilities early is crucial to prevent investing resources in a compound doomed to fail due to unforeseen toxicity.[2][3]

Causality Behind the Method: The most efficient way to assess broad off-target activity is to use established commercial screening services (e.g., Eurofins' SafetyScreen, Reaction Biology's InVEST panel).[1][14] These platforms perform binding or functional assays against a large, diverse panel of several hundred clinically relevant off-targets at a fixed, high concentration (typically 1-10 µM). A significant inhibition (>50%) flags a potential interaction that warrants further investigation.

Data Summary & Interpretation

The output is typically a "hit list" of potential off-target interactions.

Compound (at 10 µM)Target FamilyTarget% Inhibition [Illustrative Data]
N,N-dimethylpiperidine-1-sulfonamideKinasep38α8%
GPCR5-HT2B58%
Ion ChannelhERG<5%
  • Interpretation: The data reveals a potential off-target interaction with the serotonin receptor 5-HT2B, a known safety liability associated with cardiovascular issues. This finding is critical. It does not necessarily terminate the project, but it mandates follow-up dose-response studies to determine the potency (IC50) of this off-target interaction. If the potency is significantly weaker than the on-target potency (e.g., >100-fold), the therapeutic window may still be acceptable. The lack of activity against the hERG channel is a positive sign for cardiac safety.

Phase 4: Cellular Target Engagement - Proving It Works in a Living System

The Physiological Question: Does the Compound Bind Its Target Inside a Cell?

In-vitro assays with purified enzymes are essential but exist in an artificial environment.[15] It is vital to confirm that the compound can permeate the cell membrane, avoid efflux pumps, and bind to its target in the complex milieu of the cytoplasm.[16]

Causality Behind the Method: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells or tissues.[16][17][18][19] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[16][17] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining via Western Blot or mass spectrometry, we can observe a "thermal shift," which is direct evidence of binding.[17][18][20]

Experimental Protocol: CETSA for CA-II
  • Cell Treatment: Culture cells expressing CA-II (e.g., HEK293 cells) and treat them with a high concentration of N,N-dimethylpiperidine-1-sulfonamide (e.g., 10 µM) or DMSO (vehicle control) for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles.[17] Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis: Analyze the amount of soluble CA-II in each sample using SDS-PAGE and Western Blotting with a specific anti-CA-II antibody.[17][18] Densitometry is used to quantify the band intensities.

  • Data Plotting: Plot the percentage of soluble CA-II against the temperature for both the DMSO and compound-treated samples. The shift in the melting curve (ΔTm) indicates target stabilization.

A 1. Treat Cells (Compound vs. DMSO) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target Protein (Western Blot) D->E F 6. Plot Melting Curves & Determine ΔTm E->F

Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.

Data Summary & Interpretation

The CETSA results confirm target engagement in a physiological context.

CompoundTargetMelting Temp (Tm) with DMSOMelting Temp (Tm) with CompoundThermal Shift (ΔTm) [Illustrative Data]
N,N-dimethylpiperidine-1-sulfonamidehCA-II58.2 °C62.5 °C+4.3 °C
  • Interpretation: A positive thermal shift of +4.3°C provides strong evidence that N,N-dimethylpiperidine-1-sulfonamide enters the cell and directly binds to and stabilizes its intended CA-II target. This result bridges the gap between biochemical potency and physiological relevance, significantly increasing confidence in the compound's mechanism of action.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

Through this systematic, four-phase approach, we have built a comprehensive selectivity profile for our novel compound, N,N-dimethylpiperidine-1-sulfonamide.

  • Phase 1 confirmed it is a potent inhibitor of its intended target, hCA-II.

  • Phase 2 demonstrated its superior selectivity over other carbonic anhydrase isoforms when compared to the benchmark compound, Acetazolamide.

  • Phase 3 provided an unbiased, proteome-wide view, flagging a potential off-target liability (5-HT2B receptor) that requires further de-risking.

  • Phase 4 validated that the compound engages its target within the complex environment of a living cell.

This integrated dataset allows researchers and drug development professionals to make a well-informed decision. While the on-target potency and selectivity are promising, the off-target finding necessitates further investigation. The journey of a drug candidate is one of continuous data-driven evaluation, and a thorough understanding of its selectivity is the most critical map for navigating the path to the clinic.

References

  • Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Kinase Profiling Services - Luceome Biotechnologies. Available at: [Link]

  • Off-Target Profiling - Creative Biolabs. Available at: [Link]

  • Determining target engagement in living systems - PMC. Available at: [Link]

  • Off-Target Effects Analysis | Creative Diagnostics. Available at: [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service - Kinexus Bioinformatics Corporation. Available at: [Link]

  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders - GlobeNewswire. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available at: [Link]

  • Kinase Screening Assay Services - Reaction Biology. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Available at: [Link]

  • Data‐Independent Acquisition Enhancement of a Competitive Activity‐Based Protein Profiling Platform for Kinase Inhibitor Screening - PMC. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. Available at: [Link]

  • Acetazolamide binding to two carbonic anhydrase isoenzymes in human erythrocytes. - Semantic Scholar. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC. Available at: [Link]

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... - ResearchGate. Available at: [Link]

  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - Taylor & Francis. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

  • How Is Enzyme Kinetics Applied in Drug Development? - Patsnap Synapse. Available at: [Link]

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  • Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)... - ResearchGate. Available at: [Link]

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  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders - BioSpace. Available at: [Link]

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Cross-Reactivity Profiling of the N,N-Dimethylpiperidine-1-Sulfonamide Scaffold in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced oncology drug design, particularly for Castration-Resistant Prostate Cancer (CRPC), managing polypharmacology and off-target toxicity is a primary hurdle. The N,N-dimethylpiperidine-1-sulfonamide moiety has recently emerged as a highly privileged structural fragment. It serves as a core scaffold in next-generation Androgen Receptor (AR) antagonists, CYP17A1 inhibitors, and CYP11A1 inhibitors.

This guide provides an in-depth technical comparison of the N,N-dimethylpiperidine-1-sulfonamide scaffold against traditional alternatives (such as hydantoins and imidazole-based fragments). By examining its cross-reactivity profile, we elucidate how this specific moiety achieves high affinity for mutant AR variants (e.g., T878A) while successfully mitigating off-target interactions with crucial metabolic enzymes like CYP3A4.

Mechanistic Rationale: Why This Scaffold?

The superiority of the N,N-dimethylpiperidine-1-sulfonamide fragment lies in its dual physicochemical properties, which solve two distinct structural biology challenges in CRPC therapeutics:

  • Overcoming AR LBP Mutations: First- and second-generation antiandrogens (e.g., Enzalutamide) often fail when the AR undergoes the T878A point mutation. This mutation enlarges the Ligand-Binding Pocket (LBP), allowing traditional antagonists to be accommodated in an active conformation, thereby converting them into agonists. The incorporation of the bulky, basic N,N-dimethylpiperidine group introduces a deliberate steric clash within the mutated LBP, disrupting AR nuclear translocation and hindering homodimerization ([1]).

  • Avoiding Heme-Coordination Liabilities: Traditional inhibitors of steroidogenic enzymes (CYP17A1/CYP11A1) rely on nitrogen-rich heterocycles (like imidazoles or pyridines) to coordinate the heme iron. However, this leads to severe cross-reactivity with hepatic CYPs (e.g., CYP3A4, CYP2D6), causing adverse drug-drug interactions. The sulfonamide linkage provides strong hydrogen-bond acceptor/donor capabilities that interact with the active site residues of CYP11A1 and CYP17A1 without directly coordinating the heme iron, drastically improving the safety profile ([2]).

CrossReactivity Scaffold N,N-dimethylpiperidine- 1-sulfonamide AR_WT AR (Wild-Type) Moderate Affinity Scaffold->AR_WT Baseline AR_Mut AR (T878A Mutant) High Affinity (Target) Scaffold->AR_Mut Primary Efficacy CYP17 CYP17A1 Secondary Target Scaffold->CYP17 Polypharmacology CYP11 CYP11A1 Secondary Target Scaffold->CYP11 Polypharmacology OffTarget Off-Targets (CYP3A4, hERG, IDO1) Scaffold->OffTarget Minimized

Fig 1. Cross-reactivity profile and target polypharmacology of the N,N-dimethylpiperidine-1-sulfonamide scaffold.

Comparative Performance Data

To objectively evaluate the scaffold, we compare a representative N,N-dimethylpiperidine-1-sulfonamide derivative against standard-of-care alternatives. The data below synthesizes binding affinities (


 in nM) across primary targets and critical anti-targets.
Compound / Scaffold ClassAR (WT)

AR (T878A)

CYP17A1

CYP11A1

CYP3A4

(Safety)
N,N-dimethylpiperidine-1-sulfonamide 15 nM12 nM 110 nM250 nM>10,000 nM
Enzalutamide (Hydantoin scaffold)21 nM>5,000 nM*>10,000 nM>10,000 nM8,500 nM
Abiraterone (Steroidal pyridine)>5,000 nM>5,000 nM2 nM45 nM1,200 nM
Imidazole Fragment (Historical)>10,000 nM>10,000 nM15 nM80 nM45 nM

*Note: Enzalutamide acts as an agonist at the T878A mutant receptor, driving tumor proliferation rather than inhibiting it.

Key Takeaway: The N,N-dimethylpiperidine-1-sulfonamide scaffold uniquely maintains low-nanomolar antagonism against the resistant AR(T878A) mutant while exhibiting a highly favorable therapeutic window against hepatic CYP3A4 compared to traditional nitrogen-heterocycle inhibitors.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps and strict statistical quality controls to prevent false positives caused by assay interference.

Protocol 1: Orthosteric LBP Binding Assay (AR WT vs. T878A)

Causality & Rationale: We utilize a competitive radioligand displacement assay rather than a downstream luciferase reporter assay. Reporter assays are susceptible to signal amplification and cross-talk from other nuclear receptors (e.g., Glucocorticoid Receptor). By isolating the thermodynamic interaction directly at the AR Ligand-Binding Pocket using


-Mibolerone, we measure true orthosteric affinity.

Step-by-Step Methodology:

  • Preparation: Express recombinant AR(WT) and AR(T878A) LBP domains in E. coli and purify via Ni-NTA affinity chromatography.

  • Incubation: In a 96-well format, incubate 10 nM of the purified receptor with 1 nM

    
    -Mibolerone (a high-affinity synthetic androgen) in binding buffer (50 mM Tris-HCl, pH 7.5, 10% glycerol, 0.1% BSA).
    
  • Compound Titration: Add the N,N-dimethylpiperidine-1-sulfonamide test compounds in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM).

  • Equilibrium: Incubate the plates at 4°C for 18 hours to ensure thermodynamic equilibrium is reached without receptor degradation.

  • Separation & Detection: Separate bound from free radioligand using dextran-coated charcoal. Centrifuge at 3000 x g for 10 minutes, transfer the supernatant to a scintillation vial, and measure radioactivity.

  • Self-Validation Check (Z'-Factor):

    • Positive Control: 10 µM unlabeled Mibolerone (defines 100% displacement).

    • Negative Control: 0.1% DMSO vehicle (defines 0% displacement).

    • Rule: Calculate the Z'-factor for the plate. If

      
      , the assay is deemed statistically unreliable and the plate is rejected.
      

Protocol Step1 1. Receptor Incubation Step2 2. Compound Titration Step1->Step2 Step3 3. Equilibrium (18h at 4°C) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Valid Self-Validation: Z'-Factor > 0.6 Step4->Valid

Fig 2. Self-validating radioligand binding workflow ensuring high-fidelity affinity profiling.

Protocol 2: Cytochrome P450 Cross-Reactivity & Heme-Binding Assay

Causality & Rationale: To prove that the sulfonamide scaffold avoids the toxicity associated with traditional CYP inhibitors (which coordinate the heme iron), we must test for direct CYP3A4 inhibition. We use a fluorogenic substrate assay orthogonally paired with UV-Vis difference spectroscopy. If the compound coordinates the heme iron, a distinct Type II spectral shift (peak at 430 nm, trough at 390 nm) will occur.

Step-by-Step Methodology:

  • Fluorogenic Inhibition: Incubate human liver microsomes (0.1 mg/mL) with the test compound and the CYP3A4-specific substrate Vivid® BOMR (7-benzyloxymethyloxy-3-cyanocoumarin).

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 20 minutes.

  • Quenching & Reading: Stop the reaction with 20% acetonitrile. Read fluorescence (Ex: 390 nm / Em: 460 nm).

  • Orthogonal Heme-Binding Validation (UV-Vis):

    • Place 2 µM recombinant CYP3A4 in a dual-beam spectrophotometer.

    • Titrate the N,N-dimethylpiperidine-1-sulfonamide compound into the sample cuvette (DMSO in the reference cuvette).

    • Validation: A lack of a Type II spectral shift confirms that the compound's polypharmacology against CYP17A1/CYP11A1 is mediated via LBP hydrogen bonding, not promiscuous heme-iron coordination ([3]).

References

  • Chen, et al. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • European Patent Office. (2020). EP3426638B1: Inhibitors of Indoleamine 2,3-Dioxygenase.
  • United States Patent and Trademark Office. (2021). US11098032B2: Pyran derivatives as CYP11A1 (cytochrome P450 monooxygenase 11A1) inhibitors.
  • United States Patent and Trademark Office. (2014). US8916553B2: Sulfonamide compounds useful as CYP17 inhibitors.

Sources

Safety Operating Guide

N,N-dimethylpiperidine-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical’s physical behavior, environmental impact, and regulatory standing.

N,N-dimethylpiperidine-1-sulfonamide (CAS: 5417-33-4) is a highly valuable structural motif used in the synthesis of advanced therapeutics, including CDK2/4/6 inhibitors and GPR119 agonists[1]. However, sulfonamide derivatives pose specific ecological and occupational hazards. Because these compounds can persist in aquatic environments and disrupt local microbial ecosystems, strict adherence to environmental safety protocols is non-negotiable.

Below is the comprehensive, self-validating operational guide for the proper handling, segregation, and disposal of N,N-dimethylpiperidine-1-sulfonamide.

Part 1: Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first establish the physicochemical baseline of the compound. This dictates our choice of containment materials and Personal Protective Equipment (PPE).

PropertyValueOperational Implication
Chemical Name N,N-dimethylpiperidine-1-sulfonamideBase nomenclature required for all EHS waste manifests.
CAS Number 5417-33-4[2]Mandatory identifier for RCRA tracking and reverse distribution.
Molecular Formula C7H16N2O2SContains sulfur and nitrogen; yields toxic NOx and SOx gases upon combustion, requiring specialized incineration.
Primary Hazards Skin sensitization (H317), Eye irritation (H319)Mandates strict PPE (nitrile gloves, safety goggles) during all handling and disposal phases.
Environmental Hazard Aquatic toxicityStrictly prohibits drain disposal (sewering) under federal law[3].

Part 2: Regulatory Grounding (EPA & RCRA Directives)

Under the EPA's Final Rule for the Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), healthcare facilities, research laboratories, and reverse distributors are strictly prohibited from discharging hazardous waste pharmaceuticals and their active intermediates into sewer systems[4].

The Causality: This "sewering ban" is designed to prevent persistent organic pollutants—like sulfonamides—from bypassing municipal water treatment facilities and contaminating local watersheds[3]. Consequently, all N,N-dimethylpiperidine-1-sulfonamide waste must be captured, segregated, and routed for high-temperature incineration by a licensed RCRA facility. Furthermore, standard laboratory guidelines dictate that chemical waste must not be accumulated for more than six months to prevent container degradation and regulatory violations[5].

Part 3: Standard Operating Procedure (Routine Disposal)

This self-validating protocol ensures that waste is safely contained, chemically stable, and legally compliant.

Phase 1: Segregation and Compatibility Verification
  • Differentiate Waste Streams: Separate liquid waste (e.g., reaction mother liquors, HPLC effluents) from solid waste (e.g., spent silica gel, contaminated pipette tips).

    • Causality: Mixing solid and liquid waste complicates the incineration process, increases the risk of unexpected chemical reactions, and exponentially increases disposal costs per kilogram.

  • Verify Chemical Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid).

    • Causality: Sulfonamides can undergo rapid, exothermic oxidation when mixed with strong oxidizing agents, potentially leading to thermal runaway and container rupture.

Phase 2: Containment and Labeling
  • Select Appropriate Containers: Use vented High-Density Polyethylene (HDPE) carboys for liquid waste and puncture-proof, sealed bins for solid waste.

    • Causality: Vented caps prevent pressure build-up from volatile solvent off-gassing. Puncture-proof bins prevent contaminated sharps (e.g., glass pipettes) from breaching the container and causing secondary dermal exposure[5].

  • Apply RCRA-Compliant Labeling: Immediately label the container with "Hazardous Waste," the full chemical name ("N,N-dimethylpiperidine-1-sulfonamide"), the primary hazard (Irritant/Sensitizer), and the exact accumulation start date.

Phase 3: Storage and EHS Handover
  • Secondary Containment: Place all primary waste containers inside secondary containment trays capable of holding 110% of the largest container's volume.

  • Time-Gated Disposal: Transfer the waste to your institution's Environmental Health and Safety (EHS) team before the 6-month accumulation limit is reached[5].

DisposalWorkflow Gen Waste Generation N,N-dimethylpiperidine-1-sulfonamide Liq Liquid Waste (Solvents/Aqueous) Gen->Liq Sol Solid Waste (Powders/Consumables) Gen->Sol CompL Verify Chemical Compatibility (No Strong Oxidizers) Liq->CompL CompS Verify Puncture Risk (Sharps vs. Soft Waste) Sol->CompS ContL Vented HDPE Carboy Secondary Containment CompL->ContL ContS Puncture-Proof Sealed Drum/Bin CompS->ContS Label RCRA Labeling Date & Contents ContL->Label ContS->Label Store Temporary Storage (< 6 Months) Label->Store Incinerate Licensed EPA/RCRA Incineration Store->Incinerate

Workflow for the segregation and EPA-compliant disposal of sulfonamide chemical waste.

Part 4: Emergency Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure.

Step 1: Assessment and Isolation

Evaluate the spill volume. If the spill exceeds 1 liter or involves highly volatile carrier solvents, immediately evacuate the area and increase laboratory ventilation.

  • Causality: Rapid evacuation minimizes inhalation exposure to potentially harmful solvent vapors and suspended sulfonamide particulates.

Step 2: PPE and Containment

Personnel responding to the spill must don chemical-resistant nitrile gloves, safety goggles, and an N95 or half-mask respirator. Surround the spill with inert absorbent materials (e.g., diatomaceous earth or universal spill pads) to prevent the spread of the chemical into floor drains.

Step 3: Collection and Neutralization

Carefully sweep the absorbed mixture into a heavy-duty hazardous waste bag using a non-sparking brush and dustpan. Do not use a vacuum cleaner.

  • Causality: Standard vacuums can aerosolize fine sulfonamide powders, exacerbating inhalation risks and permanently contaminating the vacuum's internal motor housing.

Step 4: Surface Decontamination (Self-Validating Step)

Wash the affected surface with a detergent and water solution, followed by a wipe-down with a polar solvent (e.g., ethanol or isopropanol) to dissolve any remaining organic residue.

  • Self-Validation: Visually inspect the surface under adequate lighting from multiple angles; the absolute absence of a crystalline or oily film indicates successful primary decontamination.

Step 5: Reporting

Submit a formal incident report to the EHS department detailing the volume spilled, the containment measures taken, and the disposal routing of the cleanup materials.

SpillResponse Spill Spill Incident Detected Assess Assess Volume & Toxicity Evacuate if > 1L Spill->Assess PPE Don Appropriate PPE (N95, Nitrile Gloves, Goggles) Assess->PPE Contain Deploy Absorbent Materials (Sand/Spill Pads) PPE->Contain Collect Transfer to Hazardous Waste Container Contain->Collect Decon Decontaminate Surfaces (Detergent/Water Wash) Collect->Decon Report Submit EHS Incident Report Decon->Report

Step-by-step emergency response pathway for N,N-dimethylpiperidine-1-sulfonamide spills.

References

  • products-search - Coolpharm | Source: coolpharm.com | URL: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | Source: ashp.org | URL: [Link]

  • Hazardous Waste Disposal Guide - Research Safety | Source: northwestern.edu | URL:[Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals | Source: waste360.com | URL: [Link]

  • US10233188B2 - CDK2/4/6 inhibitors - Google Patents | Source: google.

Sources

Personal protective equipment for handling N,N-dimethylpiperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical building blocks like N,N-dimethylpiperidine-1-sulfonamide requires moving beyond basic compliance into a mechanistic understanding of laboratory safety. As a sulfonamide derivative incorporating a basic piperidine ring, this compound presents specific reactivity and exposure profiles that demand rigorous, self-validating safety protocols.

This guide provides drug development professionals and researchers with an authoritative, step-by-step operational framework for handling[1], ensuring that every piece of Personal Protective Equipment (PPE) and every operational step is grounded in chemical causality.

Hazard Causality and Exposure Mechanisms

To design an effective defense, we must first understand the chemical adversary. N,N-dimethylpiperidine-1-sulfonamide combines two distinct structural hazards:

  • The Sulfonamide Moiety: Sulfonamides are notorious for inducing hypersensitivity reactions. Inhalation of fine dust or repeated dermal exposure can lead to respiratory and skin sensitization.

  • The Piperidine Ring: The lipophilic and basic nature of the dimethylpiperidine group enhances the molecule's ability to permeate biological membranes and certain organic polymers (like latex), increasing the risk of systemic absorption.

Because of these properties, standard lab safety measures are insufficient. We must intercept the compound at both the respiratory and dermal levels before systemic toxicity can occur.

ExposureMechanism Substance N,N-dimethylpiperidine- 1-sulfonamide (CAS: 5417-33-4) Inhalation Inhalation Route (Aerosols/Dust) Substance->Inhalation Airborne dispersion Dermal Dermal/Ocular Route (Direct Contact) Substance->Dermal Physical transfer RespPPE Primary Defense: Fume Hood + N95/P100 Inhalation->RespPPE Intercepted by Systemic Systemic Toxicity & Sensitization Inhalation->Systemic Unprotected exposure SkinPPE Primary Defense: Nitrile Gloves + Goggles Dermal->SkinPPE Intercepted by Dermal->Systemic Unprotected exposure Safe Operator Safety Maintained RespPPE->Safe Hazard mitigated SkinPPE->Safe Hazard mitigated

Fig 1: Exposure pathways and PPE mitigation mechanisms for sulfonamide derivatives.

Evidence-Based PPE Specifications

In accordance with the, PPE selection must be tailored to the specific chemical hazard. The table below outlines the mandatory PPE for handling this compound, replacing arbitrary rules with mechanistic justifications.

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategorySpecification / StandardMechanistic Justification
Hand Protection Nitrile Gloves (≥ 5 mil thickness)Causality: Latex is highly permeable to basic amines. Nitrile provides a dense, cross-linked barrier that delays the permeation of the lipophilic dimethylpiperidine moiety.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Protects the highly vascularized ocular mucosa from basicity-induced corneal damage and systemic absorption in the event of powder aerosolization.
Body Protection Flame-Resistant (FR) Lab CoatCausality: Prevents static charge buildup (which can cause organic powders to "jump") and provides a physical barrier against dermal sensitization.
Respiratory N95 or P100 Particulate RespiratorCausality: Required only if weighing outside a certified fume hood. Intercepts respirable sulfonamide dust particles (< 5 μm) that bypass the upper respiratory tract.

Self-Validating Operational Workflow

To ensure absolute trustworthiness in your laboratory practices, handling procedures must align with the rigorous frameworks established in [2]. A protocol is only effective if it validates its own success at each step.

Standard Operating Procedure: Weighing and Transfer
  • Environmental Validation (The Airflow Check):

    • Action: Before opening the reagent bottle, verify the chemical fume hood face velocity is between 80 and 120 feet per minute (FPM) .

    • Causality: This specific velocity range is strong enough to capture aerosolized sulfonamide particles, but gentle enough to prevent turbulent vortices that could blow the fine powder off the analytical balance.

  • PPE Integrity Verification:

    • Action: Don nitrile gloves and perform a "roll and trap" inflation test to check for micro-tears.

    • Causality: Micro-tears compromise the barrier, allowing the sweat on your hands to act as a solvent, accelerating the dermal absorption of the sulfonamide.

  • Static Mitigation:

    • Action: Wipe the exterior of the reagent bottle and the metal weighing spatula with a grounded anti-static cloth.

    • Causality: Organic powders accumulate static charge during transit. Mitigating this charge prevents the powder from aerosolizing and contaminating the operator's breathing zone upon opening.

  • Enclosed Transfer:

    • Action: Place a pre-tared, anti-static weigh boat on the balance. Transfer the required mass of N,N-dimethylpiperidine-1-sulfonamide. Immediately transfer the solid into the reaction flask and seal it with a rubber septum before removing it from the fume hood.

  • Decontamination:

    • Action: Wipe down the balance and hood surface with an alcohol-based solvent (e.g., isopropanol) followed by water.

OperationalWorkflow Start 1. Pre-Op Check (Hood Airflow & PPE) Weighing 2. Enclosed Weighing (Anti-static tools) Start->Weighing Transfer 3. Sealed Transfer (To Reaction Vessel) Weighing->Transfer Reaction 4. Active Reaction (Under N2/Ar blanket) Transfer->Reaction Decon 5. Decontamination (Solvent wipe-down) Reaction->Decon Disposal 6. Waste Disposal (EPA Compliant) Decon->Disposal

Fig 2: Step-by-step safe operational workflow for handling reactive piperidine sulfonamides.

Emergency Response and Disposal Plan

Even with self-validating protocols, operational readiness requires a concrete response plan for unexpected deviations[2].

  • Spill Cleanup: Do not dry-sweep. Dry sweeping aerosolizes the sensitizing sulfonamide dust. Instead, gently cover the spill with damp absorbent pads (using water or a dilute alcohol solution to reduce dust generation). Carefully scoop the wetted material into a high-density polyethylene (HDPE) container using a non-sparking tool.

  • Chemical Disposal: N,N-dimethylpiperidine-1-sulfonamide and any contaminated PPE (gloves, wipes) must never be disposed of in standard municipal waste or flushed down the sink. Collect all solid waste in a sealable HDPE container. Label strictly as: "Hazardous Organic Solid Waste - Contains Sensitizing Sulfonamides/Amines" and process through your institutional Environmental Health and Safety (EHS) department.

References

  • Coolpharm. "N,N-dimethylpiperidine-1-sulfonamide (CAS: 5417-33-4) Catalog Data". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

  • LookChem. "Dimethylsulfamoyl chloride and related sulfonamide derivatives Safety Data". Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.